Product packaging for Campestanol(Cat. No.:CAS No. 474-60-2)

Campestanol

货号: B1668247
CAS 编号: 474-60-2
分子量: 402.7 g/mol
InChI 键: ARYTXMNEANMLMU-ATEDBJNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Campestanol is a 3beta-sterol and a C28-steroid. It derives from a hydride of a 5alpha-campestane.
This compound has been reported in Clerodendrum chinense, Zea mays, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50O B1668247 Campestanol CAS No. 474-60-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYTXMNEANMLMU-ATEDBJNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040988
Record name Campestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-60-2
Record name Campestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Campestanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Campestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMPESTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J08LF99N1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Natural Sources of Campestanol in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a plant-derived stanol, is gaining significant attention within the scientific community for its potential therapeutic applications, including its role in cholesterol reduction and as a precursor in the synthesis of bioactive steroids. This technical guide provides an in-depth overview of the natural sources of this compound in the plant kingdom, methodologies for its extraction and quantification, and its position within plant biochemical pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Occurrence and Quantitative Data

This compound is a saturated phytosterol found in a variety of plant-based foods. While its concentration is generally lower than its unsaturated counterpart, campesterol, it is widely distributed across different plant species. The primary natural sources of this compound include nuts, seeds, legumes, grains, and unrefined vegetable oils. The following tables summarize the quantitative data for this compound content in various plant materials, compiled from multiple analytical studies.

Table 1: this compound Content in Nuts and Seeds

Plant SourceThis compound (mg/100g)Reference
Sesame Seed12.7[1]
Wheat Germ1.0 - 12.7[1]
Pistachio Nuts1.0 - 12.7[1]
Sunflower Kernel1.0 - 12.7[1]
Brazil Nuts1.0[1]

Table 2: this compound Content in Vegetable Oils

Plant SourceThis compound (mg/100g)Reference
Rice Bran OilPresent[2]
Corn OilPresent[2]
Canola OilPresent[2]
Soybean OilPresent[2]
Camellia OilPresent[2]

Table 3: Phytosterol Content in Cereals (this compound is a minor component)

Plant SourceTotal Phytosterols (mg/100g)Predominant SterolsReference
Rye95.5β-sitosterol, Campesterol[3]
Wheat69.0β-sitosterol, Campesterol[3]
Barley76.1β-sitosterol, Campesterol[3]
Oat44.7β-sitosterol, Campesterol[3]

Note: Specific quantitative data for this compound in many fruits and vegetables is limited in publicly available literature. These food groups are known to contain phytosterols, but typically in lower concentrations than oils, nuts, and seeds. The total phytosterol content in vegetables can range from 1.1-53.7 mg/100g and in fruits from 1.6-32.6 mg/100g.

Experimental Protocols: Extraction and Quantification of this compound

The accurate determination of this compound content in plant materials requires a multi-step process involving extraction, saponification, and chromatographic analysis. The following is a synthesized protocol based on established methodologies for phytosterol analysis.

Objective: To extract and quantify this compound from a plant matrix (e.g., seeds, nuts, or oil).

Materials and Reagents:

  • Homogenized plant material

  • Internal standard (e.g., 5α-cholestane or epicoprostanol)

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hexane or other suitable organic solvent (e.g., toluene)

  • Deionized water

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Pyridine or other suitable solvent for derivatization

  • This compound analytical standard

Instrumentation:

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

  • Capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5)

  • Soxhlet extractor or other extraction apparatus

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation and Extraction:

    • For solid samples (seeds, nuts), grind to a fine powder to increase surface area.

    • Accurately weigh a known amount of the homogenized sample.

    • Add a known amount of the internal standard.

    • Perform lipid extraction using a suitable solvent (e.g., hexane) in a Soxhlet apparatus for several hours. For liquid samples (oils), dissolve a known amount in the extraction solvent.

  • Saponification:

    • Evaporate the extraction solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.

    • Add ethanolic KOH solution to the lipid residue.

    • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1 hour) with occasional mixing to hydrolyze the esterified sterols and stanols.

  • Extraction of Unsaponifiables:

    • After cooling, add deionized water to the mixture.

    • Extract the unsaponifiable fraction (containing free sterols and stanols) by partitioning with hexane. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.

    • Combine the hexane extracts and wash with deionized water to remove any remaining soap.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried hexane extract to dryness under nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS in pyridine) to the residue.

    • Heat the mixture (e.g., at 60-70°C for 30 minutes) to convert the sterols and stanols to their more volatile trimethylsilyl (TMS) ethers.

  • Gas Chromatographic Analysis:

    • Inject an aliquot of the derivatized sample into the GC-FID or GC-MS system.

    • Use a temperature program that allows for the separation of the different phytosterol TMS ethers. An example program could be: initial temperature of 180°C, ramp to 260°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10-15 minutes.

    • Identify the this compound peak by comparing its retention time with that of a pure this compound standard. In GC-MS, also compare the mass spectrum with the library spectrum or that of the standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated with known concentrations of the this compound standard.

Signaling Pathways and Logical Relationships

In plants, this compound is a crucial intermediate in the biosynthesis of brassinosteroids, a class of steroid hormones that regulate a wide range of developmental processes, including cell elongation, division, and differentiation, as well as responses to environmental stresses. The pathway begins with campesterol and proceeds through a series of oxidation and reduction steps to produce the active brassinosteroid, brassinolide.

Brassinosteroid_Biosynthesis cluster_0 Brassinosteroid Biosynthesis Pathway Campesterol Campesterol This compound This compound Campesterol->this compound DET2 Intermediate1 6-Deoxocathasterone This compound->Intermediate1 DWF4/CYP90B1 Intermediate2 6-Deoxoteasterone Intermediate1->Intermediate2 CPD/CYP90A1 Intermediate3 6-Deoxotyphasterol Intermediate2->Intermediate3 ROT3/CYP90C1 Intermediate4 6-Deoxocastasterone Intermediate3->Intermediate4 CYP85A1 Castasterone Castasterone Intermediate4->Castasterone BR6ox/CYP85A2 Brassinolide Brassinolide (Active Hormone) Castasterone->Brassinolide BR6ox/CYP85A2

Caption: Brassinosteroid biosynthesis pathway from campesterol.

Experimental_Workflow cluster_1 This compound Quantification Workflow Sample Plant Material (e.g., Seeds, Oil) Extraction Lipid Extraction (e.g., Soxhlet with Hexane) Sample->Extraction Saponification Saponification (Ethanolic KOH) Extraction->Saponification Unsaponifiables Extraction of Unsaponifiables (Hexane) Saponification->Unsaponifiables Derivatization Derivatization (e.g., TMS ethers) Unsaponifiables->Derivatization Analysis GC-MS or GC-FID Analysis Derivatization->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

References

The Unveiling of a Steroid Transformation: A Technical Guide to the Biosynthesis of Campestanol from Campesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the biosynthetic conversion of campesterol to campestanol has been compiled for researchers, scientists, and professionals in drug development. This document elucidates the core enzymatic steps, presents quantitative data on pathway intermediates, and provides detailed experimental protocols for the study of this crucial biological process.

The transformation of campesterol, a common plant sterol, into its saturated counterpart, this compound, represents a key juncture in the biosynthesis of brassinosteroids, a class of plant hormones vital for growth and development. Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in agriculture and medicine, given the structural similarities between plant and animal steroids and the therapeutic importance of steroid derivatives.

The Core Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of this compound from campesterol is a sequential, two-enzyme process involving oxidation and subsequent reduction. The pathway proceeds through key intermediates, with 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD) and Steroid 5α-Reductase (such as DET2 in Arabidopsis thaliana) playing pivotal roles.

The established sequence of events is as follows:

  • Campesterol is first converted to campest-4-en-3-one . This initial step is catalyzed by 3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD).

  • Subsequently, the intermediate campest-4-en-3-one is reduced to 5α-campestan-3-one by the enzyme Steroid 5α-Reductase. In the model plant Arabidopsis thaliana, this function is carried out by the well-characterized enzyme DET2.[1][2][3]

  • Finally, 5α-campestan-3-one is converted to This compound .

Biochemical analysis of the det2 mutant in Arabidopsis has been instrumental in dissecting this pathway. These mutants exhibit a block in the conversion of (24R)-24-methylcholest-4-en-3-one to (24R)-24-methyl-5α-cholestan-3-one, leading to an accumulation of the former and a depletion of downstream products, including this compound.[1][2][3]

Quantitative Insights into the Pathway

Quantitative analysis of the sterol intermediates in wild-type and det2 mutant Arabidopsis thaliana seedlings provides a clear picture of the metabolic bottleneck caused by the mutation and highlights the relative abundance of these compounds.

Sterol IntermediateWild-Type (ng/g fresh weight)det2 Mutant (ng/g fresh weight)Fold Change in det2
Campest-4-en-3β-ol~5~30~6x Increase
Campest-4-en-3-one~10~40~4x Increase
5α-Campestan-3-one~25<5>5x Decrease
This compound~2500~200-375~7-12x Decrease

This table summarizes data adapted from studies on Arabidopsis seedlings, illustrating the accumulation of precursors and depletion of products in the det2 mutant.[1][2]

Visualizing the Transformation

To provide a clear visual representation of the biosynthetic pathway, the following diagram has been generated using the DOT language.

Campestanol_Biosynthesis Campesterol Campesterol Campest_4_en_3_beta_ol Campest-4-en-3β-ol Campesterol->Campest_4_en_3_beta_ol 3β-HSD Campest_4_en_3_one Campest-4-en-3-one Campest_4_en_3_beta_ol->Campest_4_en_3_one 3β-HSD Campestan_3_one 5α-Campestan-3-one Campest_4_en_3_one->Campestan_3_one Steroid 5α-Reductase (DET2) This compound This compound Campestan_3_one->this compound 3-keto steroid reductase

Figure 1: Biosynthetic pathway of this compound from campesterol.

Experimental Protocols

A foundational aspect of studying this pathway involves the robust extraction, separation, and quantification of the sterol intermediates, as well as the characterization of the enzymes involved.

Protocol 1: Extraction and Quantitative Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of campesterol, this compound, and their intermediates from plant tissues.

1. Sample Preparation and Extraction:

  • Freeze plant tissue (e.g., Arabidopsis seedlings) in liquid nitrogen and grind to a fine powder.
  • Extract the powdered tissue with a chloroform:methanol (2:1, v/v) solvent mixture.
  • Add a known amount of an internal standard (e.g., 5α-cholestane) to the extraction solvent for quantification.
  • After vigorous mixing and centrifugation, collect the organic phase. Repeat the extraction on the remaining pellet.
  • Combine the organic phases and wash with a saline solution (e.g., 0.9% NaCl).
  • Dry the organic phase under a stream of nitrogen gas.

2. Saponification:

  • To hydrolyze sterol esters, resuspend the dried lipid extract in a solution of ethanolic potassium hydroxide.
  • Incubate at a controlled temperature (e.g., 60-80°C) for 1-2 hours.
  • After cooling, add water and extract the non-saponifiable fraction (containing free sterols) with a non-polar solvent such as n-hexane or diethyl ether. Repeat the extraction.

3. Derivatization:

  • Dry the pooled non-saponifiable fractions under nitrogen.
  • To increase volatility for GC analysis, derivatize the sterols to their trimethylsilyl (TMS) ethers. This is achieved by adding a silylating agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine) and incubating at 60-70°C.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
  • Employ a temperature gradient program to achieve separation of the different sterol derivatives.
  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions for each sterol and the internal standard.
  • Quantification is achieved by comparing the peak area of each analyte to that of the internal standard and referencing a standard curve generated with authentic standards.[4][5][6][7]

Protocol 2: Heterologous Expression and Assay of Steroid 5α-Reductase (DET2) Activity

This protocol provides a framework for producing and testing the activity of the DET2 enzyme.

1. Recombinant Protein Expression and Purification:

  • The coding sequence for Arabidopsis thaliana DET2 can be cloned into a suitable expression vector (e.g., pET vector series for E. coli or pYES vector for yeast).
  • Introduce the expression construct into a suitable host organism (e.g., E. coli BL21(DE3) strain or a yeast strain).
  • Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).
  • Harvest the cells and prepare a microsomal fraction, as DET2 is a membrane-associated protein.
  • If a purification tag (e.g., His-tag) was included in the construct, the recombinant protein can be purified from the solubilized microsomal fraction using affinity chromatography.[8][9][10][11][12][13]

2. Enzyme Activity Assay:

  • The assay mixture should contain the microsomal fraction or purified DET2 enzyme in a suitable buffer (e.g., phosphate buffer at a slightly acidic pH, around 6.5).
  • The reaction is initiated by the addition of the substrate, campest-4-en-3-one, and the cofactor NADPH.
  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
  • Terminate the reaction by adding a strong acid or by rapid extraction of the steroids.
  • Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
  • Analyze the extracted steroids by GC-MS or HPLC to quantify the formation of the product, 5α-campestan-3-one. The activity can be determined by measuring the rate of product formation.[14][15][16][17][18]

The following diagram illustrates a typical workflow for the expression and analysis of a recombinant plant enzyme.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_assay Enzyme Assay Gene_Isolation Isolate DET2 cDNA Vector_Ligation Ligate into Expression Vector Gene_Isolation->Vector_Ligation Transformation Transform Host (e.g., E. coli) Vector_Ligation->Transformation Induction Induce Protein Expression Transformation->Induction Cell_Lysis Cell Lysis & Microsome Isolation Induction->Cell_Lysis Purification Affinity Chromatography Cell_Lysis->Purification Assay Incubate with Substrate & NADPH Purification->Assay Analysis Product Quantification (GC-MS) Assay->Analysis

Figure 2: General workflow for recombinant enzyme expression and activity assay.

This technical guide provides a foundational understanding of the biosynthesis of this compound from campesterol. The presented data and protocols offer a starting point for researchers to delve deeper into the intricacies of this pathway, paving the way for future discoveries in plant science and beyond.

References

Physical and chemical properties of campestanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a C28 phytostanol, is a saturated derivative of the phytosterol campesterol. It is naturally present in various plant-based foods, albeit at lower concentrations than its unsaturated counterpart. As a key intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones, this compound plays a crucial role in plant growth and development. In the context of human health and drug development, this compound and other phytostanols are of significant interest due to their well-documented cholesterol-lowering effects. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its role in biochemical pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its extraction, purification, and analysis, as well as for understanding its behavior in biological and chemical systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C28H50O[1][2][3]
Molecular Weight 402.70 g/mol [1][2][4][5]
CAS Number 474-60-2[1][2][3][5]
Appearance Solid[2][3]
Melting Point 145.5-146.5 °C[5]
Purity >98% (Commercially available)[2][3]
Solubility
SolventSolubilitySource(s)
Chloroform Slightly soluble[3]
DMSO Soluble
Water Insoluble[6]
Non-polar solvents (e.g., hexane) Soluble[6]
Fats and Oils Soluble[6]
Spectroscopic Data
TechniqueData HighlightsSource(s)
13C NMR Spectra available in public databases.[1]
GC-MS Utilized for identification and quantification; produces characteristic fragmentation patterns after derivatization.[1][7][8]

Signaling Pathways and Logical Relationships

This compound is a pivotal intermediate in the biosynthesis of brassinosteroids, a class of phytohormones essential for plant growth and development. The initial steps of this pathway involve the conversion of campesterol to this compound.

Campestanol_Biosynthesis Campesterol Campesterol Intermediate1 Campest-4-en-3-one Campesterol->Intermediate1 Intermediate2 5α-Campestan-3-one Intermediate1->Intermediate2 5α-reductase (e.g., DET2) This compound This compound Intermediate2->this compound Brassinosteroids Brassinosteroids This compound->Brassinosteroids Multiple Steps (e.g., C6-oxidation pathways)

Biosynthesis of this compound from Campesterol.

Experimental Protocols

Accurate quantification and characterization of this compound are critical for research and development. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the analysis of phytosterols and phytostanols.

Experimental Workflow: GC-MS Analysis of this compound

The following diagram outlines a typical workflow for the analysis of this compound in a given matrix, such as a food product or biological sample.

GCMS_Workflow Start Sample Preparation Saponification Saponification (e.g., with ethanolic KOH) Start->Saponification Extraction Extraction of Unsaponifiables (e.g., with hexane or toluene) Saponification->Extraction Derivatization Derivatization (e.g., Silylation to TMS ethers) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

Workflow for this compound Analysis by GC-MS.
Detailed Methodology: GC-MS Analysis

This protocol is a generalized procedure adapted from common practices for phytosterol analysis.[7][8][9][10]

1. Sample Preparation and Saponification:

  • Weigh an appropriate amount of the homogenized sample (e.g., ~20-250 mg of oil or dried biological material) into a screw-capped glass tube.

  • Add an internal standard (e.g., 5α-cholestane or epicoprostanol) to correct for procedural losses.

  • Add a solution of potassium hydroxide in ethanol (e.g., 2 mL of 1 M KOH in 95% ethanol).

  • Blanket the tube with nitrogen, seal tightly, and heat at a controlled temperature (e.g., 80-100°C) for 1-2 hours with occasional vortexing to ensure complete saponification of esterified sterols and lipids.

2. Extraction of the Unsaponifiable Fraction:

  • Cool the sample tube to room temperature.

  • Add a volume of deionized water (e.g., 2 mL).

  • Extract the unsaponifiable matter by adding a non-polar solvent such as n-hexane or toluene (e.g., 2 x 3 mL). Vortex vigorously for 1-2 minutes after each solvent addition.

  • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.

  • Wash the combined organic extracts with deionized water to remove residual alkali.

  • Dry the organic extract over anhydrous sodium sulfate.

3. Derivatization:

  • Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a solvent like pyridine or anhydrous hexane.

  • Seal the vial and heat at 60-70°C for 30-60 minutes to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5), is typically used.
    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
    • Injector: Splitless or split injection at a temperature of 250-280°C.
    • Oven Program: A temperature gradient is employed to separate the sterols. A typical program might start at a lower temperature (e.g., 180°C), hold for a short period, and then ramp up to a final temperature of 280-300°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.
    • Mode: Can be run in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and specificity in quantifying known compounds like this compound.
    • Mass Range: Typically scanned from m/z 50 to 650.

5. Quantification:

  • Identify the this compound-TMS ether peak based on its retention time relative to standards and its characteristic mass spectrum.

  • Quantify the amount of this compound by comparing the peak area of a characteristic ion to that of the internal standard, using a calibration curve generated from pure this compound standards.

Protocol: Isolation by Solvent Crystallization

For the preparation of purified this compound from a mixed phytosterol source, fractional crystallization can be employed, leveraging the differential solubility of sterol components in specific organic solvents at varying temperatures.[11][12]

1. Initial Dissolution:

  • Dissolve the mixed phytosterol raw material in a suitable organic solvent, such as acetone, at an elevated temperature (e.g., 50-70°C) to ensure complete dissolution. The ratio of solid to solvent is a critical parameter (e.g., 1:5 to 1:25 g/mL).

2. Cooling and Crystallization:

  • Gradually cool the solution to a lower temperature (e.g., 10-25°C) to induce crystallization. The cooling rate can influence crystal size and purity.

  • Allow the solution to stand at a constant low temperature for an extended period (12-24 hours) to promote crystal growth.

3. Separation:

  • Separate the crystallized solid (filter cake) from the mother liquor by filtration (e.g., vacuum filtration). The filter cake will be enriched in the less soluble components at that temperature.

4. Recrystallization:

  • The filter cake is subjected to repeated cycles of dissolution and crystallization (recrystallization) to further enhance the purity of the target compound. The mother liquor can also be processed to recover other sterol fractions. The purity of the fractions at each stage should be monitored by an analytical method like GC-MS.

References

Structural differences between campestanol and cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Structural Differences Between Campestanol and Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are critical lipid molecules essential for the structural integrity and fluidity of cell membranes. While cholesterol is the predominant sterol in mammals, plants synthesize a diverse array of structurally similar compounds known as phytosterols. This compound, a phytostanol, is the saturated derivative of the phytosterol campesterol. Although this compound and cholesterol share a common four-ring steroid nucleus, their subtle structural distinctions, primarily in the side chain and ring saturation, lead to significant differences in their physicochemical properties and biological activities. This guide provides a detailed technical examination of these structural differences, their impact on molecular properties, and the experimental methodologies used for their differentiation.

Core Structural Differences

The fundamental architecture of both this compound and cholesterol is the 1,2-cyclopentanoperhydrophenanthrene ring system. However, two key modifications distinguish them:

  • C-24 Alkylation: this compound possesses a methyl group (CH₃) at the C-24 position of its aliphatic side chain. Cholesterol lacks any substitution at this position. This alkylation is a hallmark of many phytosterols.

  • Steroid Nucleus Saturation: this compound is a "stanol," meaning its steroid nucleus is fully saturated. Specifically, it lacks the double bond between carbon 5 and carbon 6 (C5-C6) that is characteristic of cholesterol and other "sterols". This saturation results from the hydrogenation of its precursor, campesterol.

These differences are visualized in the structural comparison diagram below.

G Structural Comparison: Cholesterol vs. This compound cluster_cholesterol Cholesterol (C27H46O) cluster_this compound This compound (C28H50O) chol_img camp_img chol_label Key Features: - No C-24 substitution - C5-C6 double bond camp_label Key Differences: - Methyl group at C-24 - Saturated C5-C6 bond

Caption: Core structural differences between cholesterol and this compound.

Physicochemical Properties

The minor structural alterations lead to distinct physicochemical properties, which are summarized in the table below. The addition of a methyl group and the saturation of the steroid ring in this compound increase its molecular weight and alter its melting point and solubility compared to cholesterol.

PropertyCholesterolThis compound
Molecular Formula C₂₇H₄₆O[1][2][3][4]C₂₈H₅₀O[5][6][7][8]
Molar Mass 386.65 g/mol [1][9][10]402.70 g/mol [5][6][11]
Melting Point 148-150 °C[1][2][12]145.5-147 °C[6][13]
Solubility Insoluble in water (0.095 mg/L at 30°C)[1]. Soluble in nonpolar organic solvents like chloroform, ether, and hexane[1][12][14].Slightly soluble in chloroform[15][16]. Generally insoluble in water and soluble in non-polar solvents[17].
Appearance White or faintly yellow crystalline powder[1][14]Solid[15][16]

Biological Implications and Signaling Pathways

The structural variance between this compound and cholesterol is central to their differing roles in human physiology, particularly in intestinal absorption.

Mechanism of Cholesterol Absorption Inhibition

This compound is poorly absorbed by the intestine compared to cholesterol.[18] Its primary mechanism of action in lowering serum cholesterol involves competing with and displacing cholesterol from mixed micelles in the intestinal lumen.[18][19] These micelles are essential for solubilizing lipids for absorption. By reducing the amount of cholesterol incorporated into these micelles, this compound effectively decreases the amount of cholesterol available for uptake by enterocytes, leading to increased fecal excretion of cholesterol.[19]

Recent studies also suggest phytosterols can influence the expression and activity of key transport proteins. They may interfere with the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which facilitates cholesterol uptake, and modulate ATP-binding cassette (ABC) transporters like ABCG5 and ABCG8, which efflux sterols back into the intestinal lumen.[18][19][20] Furthermore, phytosterols can inhibit the generation of 27-hydroxycholesterol, a key activator of the Liver X Receptor alpha (LXRα).[21] This reduces the expression of LXRα target genes like ABCA1, which is involved in basolateral cholesterol secretion from enterocytes.[19][21]

G Mechanism of Cholesterol Absorption Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) DietaryChol Dietary & Biliary Cholesterol Micelle Mixed Micelles DietaryChol->Micelle Incorporation Camp This compound Camp->Micelle Competition Excretion Fecal Sterol Excretion Camp->Excretion Direct Excretion Uptake Cholesterol Uptake Micelle->Uptake Reduced Absorption Uptake->Excretion

Caption: this compound competes with cholesterol for micellar incorporation.

Experimental Protocols for Differentiation

The structural similarity between this compound and cholesterol necessitates sophisticated analytical techniques for their separation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed method.

Protocol: Sterol Analysis by GC-MS

This protocol provides a generalized workflow for the analysis of sterols in a biological matrix (e.g., food, plasma).

1. Sample Preparation (Saponification & Extraction):

  • Objective: To hydrolyze sterol esters to their free form and remove interfering lipids.

  • Procedure:

    • Weigh approximately 20-50 mg of the homogenized sample into a screw-cap test tube.[22]

    • Add an internal standard (e.g., 5α-cholestane or deuterated sterols) to correct for procedural losses.

    • Add 2 mL of ethanolic potassium hydroxide (KOH) solution (e.g., 1M KOH in 95% ethanol).[22]

    • Seal the tube and heat at 80°C for 1 hour to saponify the lipids.[22]

    • Cool the sample to room temperature. Add 1 mL of water and extract the unsaponifiable matter by adding 2-3 mL of a nonpolar solvent (e.g., n-hexane or petroleum ether) and vortexing vigorously.[22]

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial. Repeat the extraction twice.

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

2. Derivatization:

  • Objective: To increase the volatility and thermal stability of the sterols for GC analysis.

  • Procedure:

    • To the dried extract, add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of anhydrous pyridine.[23]

    • Seal the vial and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) ether derivatives.[23][24]

    • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Objective: To separate the derivatized sterols and identify them based on their retention time and mass spectrum.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions: [22]

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 180-220°C), hold for 1-2 minutes, then ramp at 5-15°C/min to a final temperature of 280-300°C and hold for 5-10 minutes.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Can be either full scan (to identify unknowns) or Selected Ion Monitoring (SIM) for higher sensitivity and quantification of target sterols.[22]

    • Mass Range: m/z 50-650.

    • Identification: this compound-TMS and Cholesterol-TMS will have distinct retention times and characteristic mass fragmentation patterns that allow for their unambiguous identification and quantification against the internal standard.

G Analytical Workflow for Sterol Differentiation start Biological Sample sapon Saponification (Hydrolysis of Esters) start->sapon Add KOH/EtOH extract Solvent Extraction (Isolate Unsaponifiables) sapon->extract Add Hexane derivat Derivatization (e.g., Silylation) extract->derivat Add BSTFA gcms GC-MS Analysis derivat->gcms Inject Sample data Data Processing (Quantification) gcms->data Retention Time & Mass Spectra

Caption: Generalized GC-MS workflow for sterol analysis.

Conclusion

While this compound and cholesterol are structurally analogous, the presence of a C-24 methyl group and the saturation of the C5-C6 bond in this compound are defining differences. These modifications result in distinct physicochemical properties and, most importantly, divergent biological fates. The ability of this compound to inhibit intestinal cholesterol absorption underpins its significance in nutrition and pharmacology as a cholesterol-lowering agent. The precise differentiation and quantification of these molecules are reliably achieved through robust analytical methods like GC-MS, which remains a cornerstone technique for researchers in lipidomics and drug development.

References

Methodological & Application

Application Notes and Protocols for Campestanol Extraction from Vegetable Oils

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a significant phytostanol found in various vegetable oils, is of increasing interest to the pharmaceutical and nutraceutical industries due to its potential health benefits, including cholesterol-lowering properties. Accurate and efficient extraction and quantification of this compound from complex lipid matrices are crucial for research, quality control, and the development of new therapeutic agents. This document provides a detailed protocol for the extraction of this compound from vegetable oils, primarily employing saponification followed by liquid-liquid or solid-phase extraction. Subsequent analysis is typically performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Optimized Extraction Parameters and this compound Content

The following table summarizes optimized conditions for phytosterol extraction from various vegetable oils, including this compound, as reported in the literature. These parameters can serve as a starting point for method development and optimization.

Vegetable OilSample Weight (g)Saponification ConditionsExtraction Solvent & RepetitionsThis compound Content (mg/100g or µg/g)Reference
Canola Oil0.33 h at 50°C with ethanolic KOHn-hexane (4 extractions)1840 µg/g (as part of total phytosterols)[1][2][3]
Corn Oil0.33 h at 50°C with ethanolic KOHn-hexane (4 extractions)Highest total phytosterols, specific this compound value varies[2][3][4]
Soybean Oil0.33 h at 50°C with ethanolic KOHn-hexane (4 extractions)205 to 287 mg/100 g (total phytosterols)[4][5]
Sunflower Oil0.33 h at 50°C with ethanolic KOHn-hexane (4 extractions)Data not specified for this compound alone[4]
Olive Oil0.33 h at 50°C with ethanolic KOHn-hexane (4 extractions)Lowest total phytosterols[4]
Generic Edible Oil1.030 min in boiling water bath with 2.0 M ethanolic KOHn-hexaneNot specified[6]

Experimental Protocols

This section details a common and effective method for extracting this compound from vegetable oils, which involves the saponification of the oil to hydrolyze esterified sterols, followed by the extraction of the unsaponifiable matter containing the free sterols.

Materials and Reagents:

  • Vegetable oil sample

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M or 3%)[6][7]

  • n-Hexane (analytical grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Internal standard (e.g., α-cholestanol or dihydrocholesterol)[7]

  • Pyridine

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Glass test tubes with screw caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Protocol: Saponification and Liquid-Liquid Extraction

  • Sample Preparation: Accurately weigh approximately 0.3 to 1.0 g of the vegetable oil sample into a glass test tube.[4][6][7]

  • Internal Standard Addition: Spike the sample with a known amount of internal standard solution (e.g., 50 µg of dihydrocholesterol dissolved in isopropanol) to ensure accurate quantification.[7]

  • Saponification: Add 10 mL of 3% ethanolic KOH solution to the oil sample.[7] Cap the tube tightly and vortex thoroughly to ensure complete mixing.

  • Heating: Place the tube in a water bath heated to 50-80°C for 30 minutes to 3 hours.[4][6][8] The optimal time and temperature may vary depending on the oil and should be optimized.

  • Cooling and Dilution: After saponification, allow the mixture to cool to room temperature. Add 10 mL of deionized water to the tube.[7]

  • Extraction: Add 10 mL of n-hexane to the tube, cap it, and vortex vigorously for 1-2 minutes.[7]

  • Phase Separation: Centrifuge the tube to facilitate the separation of the aqueous and organic (n-hexane) layers.

  • Collection of Organic Layer: Carefully transfer the upper n-hexane layer, which contains the unsaponifiable matter including this compound, to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 6-8) three more times with fresh n-hexane to ensure complete recovery of the phytosterols.[4][7]

  • Drying: Pool the n-hexane extracts and pass them through a small column of anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC analysis): To the dried residue, add pyridine and a silylating agent. Heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

  • Analysis: The derivatized sample is now ready for injection into the GC-FID or GC-MS system for quantification of this compound.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Sample Preparation cluster_sapon Saponification cluster_extract Extraction cluster_purify Purification & Concentration cluster_analysis Analysis start Weigh Vegetable Oil Sample add_is Add Internal Standard start->add_is add_koh Add Ethanolic KOH add_is->add_koh heat Heat (e.g., 50°C for 3h) add_koh->heat add_water Add Deionized Water heat->add_water add_hexane Add n-Hexane & Vortex add_water->add_hexane centrifuge Centrifuge for Phase Separation add_hexane->centrifuge collect_hexane Collect n-Hexane Layer centrifuge->collect_hexane repeat_extract Repeat Extraction 3x collect_hexane->repeat_extract dry_extract Dry with Anhydrous Na2SO4 repeat_extract->dry_extract evaporate Evaporate Solvent (Nitrogen Stream) dry_extract->evaporate derivatize Derivatize with Silylating Agent (for GC) evaporate->derivatize analyze Analyze by GC-MS / LC-MS derivatize->analyze

Caption: Workflow for this compound extraction from vegetable oils.

Logical Relationship of Key Methodologies

Methodologies cluster_methods Core Extraction Methodologies saponification Saponification (Alkaline Hydrolysis) lle Liquid-Liquid Extraction (LLE) (e.g., n-Hexane) saponification->lle isolates unsaponifiables spe Solid-Phase Extraction (SPE) saponification->spe isolates unsaponifiables analysis Analytical Quantification lle->analysis spe->analysis gcms GC-MS / GC-FID analysis->gcms requires derivatization lcms LC-MS/MS analysis->lcms direct analysis possible

Caption: Key methodologies for this compound isolation and analysis.

References

Supercritical Fluid Extraction of Campestanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol, a saturated phytostanol, has garnered significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, including cholesterol-lowering effects. Traditional solvent extraction methods for obtaining this compound from natural sources often involve the use of hazardous organic solvents, leading to environmental concerns and the potential for residual solvent contamination in the final product. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient alternative for the extraction of bioactive compounds.[1][2] This technology utilizes CO₂ in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing for effective penetration into the plant matrix and dissolution of target compounds.[3][4] The non-toxic, non-flammable, and readily available nature of CO₂, coupled with its moderate critical temperature (31.1 °C), makes it an ideal solvent for extracting heat-sensitive molecules like this compound.[2][5]

These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid extraction of this compound from various plant matrices.

Principles of Supercritical Fluid Extraction

Supercritical fluid extraction is a separation technique that uses a fluid above its critical temperature and pressure as the solvent. In this state, the fluid has a density similar to a liquid for high dissolving power and a viscosity similar to a gas for high diffusivity and penetration.[6] For the extraction of relatively non-polar molecules like this compound, supercritical CO₂ is the solvent of choice.[2][4] The solvating power of supercritical CO₂ can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction.[7] For enhancing the extraction of more polar compounds, a small amount of a polar co-solvent, such as ethanol, is often added to the CO₂ stream.[1][5][6]

Advantages of SFE for this compound Extraction

  • Solvent-Free Product: The final extract is free from residual organic solvents, which is a significant advantage for pharmaceutical and food applications.[3]

  • Mild Operating Conditions: The low critical temperature of CO₂ allows for extraction at near-ambient temperatures, preserving the integrity of thermolabile compounds.[2][5]

  • Selectivity: The extraction process can be made highly selective by optimizing parameters such as pressure, temperature, and co-solvent concentration.[7]

  • Environmentally Friendly: CO₂ is a non-toxic, recyclable, and environmentally benign solvent.[1][2]

Experimental Protocols

General Protocol for SFE of this compound

This protocol outlines a general procedure for the extraction of this compound from a solid plant matrix using supercritical CO₂. The optimal parameters may vary depending on the specific raw material and the desired purity of the extract.

1. Sample Preparation:

  • Dry the plant material to a moisture content of less than 10%.
  • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area for extraction.

2. SFE System Setup:

  • Load the ground plant material into the extraction vessel.
  • Pressurize the system with CO₂ to the desired operating pressure.
  • Heat the extraction vessel to the set temperature.
  • If using a co-solvent, introduce it into the CO₂ stream at the specified concentration.

3. Extraction:

  • Maintain a constant flow rate of supercritical CO₂ (and co-solvent, if applicable) through the extraction vessel for the desired duration.
  • The extracted compounds are carried by the supercritical fluid to a separator.

4. Separation and Collection:

  • In the separator, reduce the pressure and/or change the temperature to decrease the solvating power of the CO₂.
  • This causes the precipitation of the extracted compounds, including this compound.
  • The CO₂ can be recompressed and recycled back to the extraction vessel.
  • Collect the crude extract from the separator for further analysis and purification if necessary.

SFE Experimental Workflow

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_collection Product Collection & Analysis raw_material Plant Material drying Drying raw_material->drying grinding Grinding drying->grinding extractor Extraction Vessel grinding->extractor separator Separator extractor->separator SC-CO2 + Extract co2_tank CO2 Tank pump High-Pressure Pump co2_tank->pump heater Heater pump->heater heater->extractor cosolvent_tank Co-solvent Tank (e.g., Ethanol) cosolvent_pump Co-solvent Pump cosolvent_tank->cosolvent_pump cosolvent_pump->extractor collection Crude Extract (this compound-rich) separator->collection recycling CO2 Recycling separator->recycling Gaseous CO2 analysis Analysis (e.g., GC, HPLC) collection->analysis recycling->pump

Caption: Experimental workflow for supercritical fluid extraction of this compound.

Data Presentation: SFE Parameters and Yields

The following tables summarize quantitative data from various studies on the supercritical fluid extraction of phytosterols, including this compound, from different sources.

Table 1: SFE Parameters for Phytosterol Extraction

Plant SourcePressure (bar)Temperature (°C)Co-solventCo-solvent Conc.CO₂ Flow RateReference
Rapeseed Oil Deodorizer Distillate35040Ethanol5 wt%5 mL/min[5]
Sugarcane Bagasse200-40040-80Ethanol0-10%6-10 mL/min[8]
Sea Buckthorn Seeds150-60040-80---[4]
Rice Bran30060--55 L/h[9]
Soybean Oil~550 (8000 psi)80---[10]

Table 2: this compound and Total Phytosterol Yields from SFE

Plant SourceThis compound Content in ExtractTotal Phytosterol Yield/ConcentrationExtraction ConditionsReference
Rapeseed Oil Deodorizer Distillate36.25 wt% of total phytosterols-350 bar, 40°C, 5 wt% Ethanol[5]
Sugarcane Bagasse-0.300 mg/g dry materialOptimal conditions[8]
Soybean Oil-64.4 mg/g in extract (from 2.2 mg/g in oil)Multi-step SFE[10]
Corn Fiber Oil-166.2 mg/g in extract (from 13.2 mg/g in oil)Multi-step SFE[10]
Rice Bran (Hom-nim)-11.21 ± 0.25 mg/g300 bar, 60°C[9]

Note: Specific this compound yields are often reported as a percentage of the total phytosterol fraction, as this compound is typically co-extracted with other sterols like β-sitosterol and stigmasterol.

Factors Influencing this compound Extraction

The efficiency and selectivity of this compound extraction using SFE are influenced by several key parameters:

  • Pressure: Increasing the pressure generally increases the density of the supercritical CO₂, leading to higher solubility of the phytosterols.[7]

  • Temperature: The effect of temperature is twofold. Higher temperatures can increase the vapor pressure of the solute, enhancing its solubility. However, it can also decrease the density of the CO₂, which may reduce its solvating power.[11][12] The optimal temperature is therefore a balance between these two effects.

  • Co-solvent: The addition of a polar co-solvent like ethanol can significantly improve the extraction efficiency of moderately polar compounds like phytosterols by increasing the polarity of the supercritical fluid.[1][5]

  • Flow Rate: A higher flow rate can increase the extraction rate, but an excessively high flow may lead to insufficient residence time for effective mass transfer.

  • Particle Size: Smaller particle sizes provide a larger surface area for extraction, leading to higher yields and faster extraction rates.

Conclusion

Supercritical fluid extraction with CO₂ is a highly promising technology for the isolation of this compound from natural sources. It offers a clean, efficient, and tunable process that aligns with the principles of green chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to develop and optimize SFE processes for this compound, paving the way for its wider application in various industries. Further optimization of SFE parameters for specific biomass sources can lead to even higher yields and purity of the target compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Campestanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Campestanol is a saturated phytostanol found in various plant-based foods and is structurally similar to cholesterol. It is a hydrogenated form of campesterol. The analysis of this compound is crucial in food science, nutrition, and pharmaceutical research due to its cholesterol-lowering effects and its use as a biomarker for intestinal absorption of cholesterol. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound in various matrices such as edible oils, food products, and biological samples. This application note provides a detailed protocol for the determination of this compound using HPLC coupled with various detection methods.

Principle

The method involves the extraction of lipids, including this compound, from the sample matrix. A saponification step is often employed to hydrolyze esterified sterols, followed by liquid-liquid extraction to isolate the unsaponifiable matter containing free sterols and stanols. The extracted analytes are then separated on a reversed-phase HPLC column and detected by UV, Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS).

Experimental Protocols

Sample Preparation (Saponification and Extraction)

This protocol is a general guideline and may need optimization depending on the sample matrix.

Materials:

  • Sample (e.g., 2-3 g of homogenized food product, edible oil, or biological sample)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) solution (50% w/v in water)

  • Toluene or n-hexane

  • Deionized water

  • Anhydrous sodium sulfate

  • Round bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer hot plate

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vials for final extract

Procedure:

  • Weigh an appropriate amount of the homogenized sample into a 250 mL round bottom flask.[1]

  • Add 40 mL of 95% ethanol and a magnetic stir bar.

  • Slowly add 8 mL of 50% KOH solution to the flask.[1]

  • Attach a condenser and reflux the mixture for 60-90 minutes with stirring.[1]

  • Cool the flask to room temperature.

  • Transfer the contents to a 500 mL separatory funnel.

  • Rinse the flask with 100 mL of toluene (or n-hexane) and add it to the separatory funnel.

  • Shake vigorously for 2 minutes. Allow the layers to separate.

  • Collect the upper organic layer (containing the unsaponifiable fraction).

  • Repeat the extraction of the aqueous layer twice more with 100 mL of toluene each time.

  • Combine the organic extracts and wash them with 50 mL portions of deionized water until the washings are neutral to pH paper.

  • Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 55°C.[1]

  • Reconstitute the residue in a known volume of the mobile phase or a suitable solvent (e.g., methanol/chloroform 1:1) for HPLC analysis.[2]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

HPLC Methodologies

Below are three representative HPLC methods for this compound analysis using different detectors.

Method 1: HPLC with UV/DAD Detection

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: Acetonitrile:Methanol (80:20, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.[4][5]

Method 2: HPLC with Charged Aerosol Detection (CAD)

  • Column: C8, 4.6 mm x 150 mm, 2.7 µm particle size.[2]

  • Mobile Phase A: Methanol/Water/Acetic Acid (750:250:4, v/v/v).[2]

  • Mobile Phase B: Acetone/Methanol/Tetrahydrofuran/Acetic Acid.[2]

  • Gradient: A gradient elution may be required to resolve multiple sterols.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: 50°C.[2]

  • Detector: Charged Aerosol Detector (e.g., Corona ultra™).[2]

  • Gas Pressure: 35.0 psi.[2]

Method 3: HPLC with Mass Spectrometry (LC-MS) Detection

  • Column: Atlantis dC18, 2.1 mm x 150 mm, 5 µm particle size.[6]

  • Mobile Phase: Gradient of Acetonitrile and Water (containing 0.01% Acetic Acid).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.[6]

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode. For this compound, the protonated molecule [M+H]+ or the water loss fragment [M+H-H₂O]+ can be monitored.

Data Presentation

The following tables summarize quantitative data from various studies for the analysis of this compound and related phytosterols.

Table 1: HPLC-UV/DAD Method Parameters and Performance

ParameterValueReference
ColumnShiseido C18 (4.6 x 250 mm, 5 µm)[3]
Mobile PhaseAcetonitrile:Methanol (80:20, v/v)[4]
Flow Rate1.0 mL/min[4]
Detection Wavelength210 nm[4][5]
Linearity Range (for Campesterol)0.12 - 200 ng/mL[5]
Limit of Detection (LOD)20-42 ng/mL[5]
Limit of Quantification (LOQ)75-117 ng/mL[5]
Recovery96.4 - 101.2 %[5]

Table 2: HPLC-CAD Method Parameters and Performance

ParameterValueReference
ColumnC8 (4.6 x 150 mm, 2.7 µm)[2]
Mobile PhaseGradient of Methanol/Water/Acetic Acid and Acetone/Methanol/THF/Acetic Acid[2]
Flow Rate0.8 mL/min[2]
Linearity Range5 - 2500 ng on column[2]
Correlation Coefficient (r²)> 0.997[2]
Limit of Detection (LOD)≤ 5 ng on column[2]

Table 3: HPLC-MS Method Parameters and Performance

ParameterValueReference
ColumnAtlantis dC18 (2.1 x 150 mm, 5 µm)[6]
Mobile PhaseAcetonitrile/Water with 0.01% Acetic Acid (Gradient)[6]
Flow Rate0.5 mL/min[6]
IonizationAPCI (Positive Ion Mode)[6]
Analysis Time< 30 minutes[6]
LOD (for various phytosterols)2 - 25 ng/mL[7]
LLOQ (for various phytosterols)10 - 100 ng/mL[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Homogenized Sample Saponification Saponification (Ethanolic KOH, Reflux) Sample->Saponification Extraction Liquid-Liquid Extraction (Toluene/Hexane) Saponification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Reversed-Phase Column (C18 or C8) HPLC_System->Column Detection Detection (UV, CAD, or MS) Column->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (External Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by HPLC.

campestanol_pathway cluster_synthesis Phytosterol Synthesis in Plants cluster_conversion Conversion to this compound cluster_biological_effect Biological Effect in Humans Squalene Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Cyclization Campesterol Campesterol Cycloartenol->Campesterol Multiple Steps This compound This compound Campesterol->this compound Hydrogenation (e.g., in gut or during food processing) Cholesterol_Absorption Intestinal Cholesterol Absorption This compound->Cholesterol_Absorption Inhibition

Caption: Simplified metabolic context of this compound.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Campestanol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie (GC) ist eine leistungsstarke Analysetechnik zur Trennung und Quantifizierung von flüchtigen und thermisch stabilen Verbindungen. Sterole wie Campestanol besitzen jedoch polare Hydroxylgruppen, die zu ungünstigen chromatographischen Eigenschaften führen, wie z. B. breite Peaks und eine geringere Detektorempfindlichkeit. Um diese Einschränkungen zu überwinden, ist ein Derivatisierungsschritt vor der GC-Analyse unerlässlich.

Die Derivatisierung wandelt die polare Hydroxylgruppe in eine weniger polare, flüchtigere und thermisch stabilere funktionelle Gruppe um.[1] Die gebräuchlichste Methode für Sterole ist die Silylierung, bei der ein Trimethylsilyl (TMS)-Derivat gebildet wird. Dieses Verfahren verbessert die Flüchtigkeit, die thermische Stabilität und die Peakform erheblich, was zu einer verbesserten Trennung und genaueren Quantifizierung führt.

Derivatisierungsmethoden: Silylierung

Die Silylierung ist die Methode der Wahl für die Derivatisierung von Sterolen, einschließlich this compound. Bei dieser Reaktion wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilylgruppe (-Si(CH₃)₃) ersetzt.

Gängige Silylierungsreagenzien:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoracetamid): Eines der am häufigsten verwendeten Reagenzien, oft in Kombination mit einem Katalysator.[2][3][4]

  • TMCS (Trimethylchlorsilan): Wird häufig als Katalysator (typischerweise 1 % in BSTFA) zugegeben, um die Reaktivität, insbesondere bei sterisch gehinderten Hydroxylgruppen, zu erhöhen.[3]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid): Ein weiteres starkes Silylierungsreagenz.

  • Andere Reagenzien: BSA (N,O-Bis(trimethylsilyl)acetamid) und Mischungen wie TMSI (N-Trimethylsilylimidazol) sind ebenfalls wirksam.

Die Wahl des Reagenzes kann von der spezifischen Probe und dem Vorhandensein anderer funktioneller Gruppen abhängen. Für this compound ist eine Mischung aus BSTFA und TMCS eine robuste und weit verbreitete Wahl.

Experimentelle Protokolle

Hier wird ein allgemeines, aber detailliertes Protokoll für die Silylierungsderivatisierung von this compound beschrieben.

3.1. Benötigte Materialien

  • Probe: Gereinigter this compound-Extrakt oder Standard

  • Reagenzien:

    • BSTFA (+ 1 % TMCS)

    • Pyridin oder Acetonitril (wasserfrei, GC-Qualität)

    • Hexan (GC-Qualität)

  • Ausrüstung:

    • GC-Vials (2 ml) mit Septumkappen

    • Mikrospritzen

    • Heizblock oder Wasserbad

    • Verdampfer (z. B. Stickstoffstrom)

    • Vortex-Mischer

    • Zentrifuge (optional)

3.2. Protokoll: Silylierung mit BSTFA/TMCS

  • Probenvorbereitung:

    • Eine bekannte Menge des getrockneten this compound-Extrakts oder -Standards (typischerweise 0,1 - 1,0 mg) in ein 2-ml-GC-Vial geben.

    • Kritischer Schritt: Stellen Sie sicher, dass die Probe vollständig trocken ist. Feuchtigkeit kann das Silylierungsreagenz zersetzen und die Reaktion hemmen oder vollständig verhindern.[3]

  • Zugabe der Reagenzien:

    • Geben Sie 100 µl eines wasserfreien Lösungsmittels (z. B. Pyridin oder Acetonitril) in das Vial, um den getrockneten Extrakt aufzulösen. Mischen Sie die Probe kurz auf dem Vortex-Mischer.

    • Fügen Sie 100 µl BSTFA (+ 1 % TMCS) hinzu. Es wird empfohlen, das Silylierungsreagenz im Überschuss zuzusetzen, um eine vollständige Reaktion zu gewährleisten.[3]

  • Reaktion:

    • Verschließen Sie das Vial sofort fest.

    • Mischen Sie den Inhalt gründlich auf dem Vortex-Mischer.

    • Erhitzen Sie das Vial für 30–60 Minuten bei 60–70 °C in einem Heizblock oder Wasserbad.[2] Die genaue Zeit und Temperatur können je nach Konzentration und Steroleigenschaften eine Optimierung erfordern.[3]

  • Aufarbeitung und Analyse:

    • Lassen Sie das Vial auf Raumtemperatur abkühlen.

    • Die Probe kann direkt für die GC-Analyse injiziert werden.

    • Optional (zur Verbesserung der Lebensdauer des Injektors): Das Lösungsmittel und überschüssige Reagenzien können unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C) abgedampft werden.[5] Lösen Sie den Rückstand anschließend in einem geeigneten Volumen Hexan (z. B. 200 µl bis 1 ml) für die GC-Injektion auf.

Quantitative Daten und Parameter

Die folgende Tabelle fasst typische quantitative Parameter für die Silylierungsderivatisierung von Sterolen zusammen.

ParameterTypischer BereichAnmerkungenQuelle(n)
Probenmenge 0,1 - 5,0 mgAbhängig von der erwarteten Konzentration und der Empfindlichkeit des Detektors.
Lösungsmittelvolumen 50 - 500 µlPyridin, Acetonitril und andere aprotische Lösungsmittel sind geeignet.[5]
Reagenzvolumen 50 - 250 µlEin molares Verhältnis von Reagenz zu aktiven Wasserstoffen von mindestens 2:1 wird empfohlen.[3][5]
Reagenz BSTFA + 1% TMCSEine hochwirksame und gängige Mischung für Sterole.[3]
Reaktionstemperatur 60 - 75 °CHöhere Temperaturen können die Reaktionszeit verkürzen.[2][3]
Reaktionszeit 15 - 60 minLängere Zeiten können für sterisch gehinderte Verbindungen erforderlich sein.[2][3][5]

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf und den chemischen Prozess.

Derivatization_Workflow cluster_prep Vorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Getrocknete Probe (0.1-1.0 mg this compound) add_solvent Lösungsmittel zugeben (100 µl Pyridin) start->add_solvent add_reagent Reagenz zugeben (100 µl BSTFA + 1% TMCS) add_solvent->add_reagent react Reaktion (60-70°C, 30-60 min) add_reagent->react cool Abkühlen auf Raumtemperatur react->cool workup Optionale Aufarbeitung (Verdampfen & in Hexan auflösen) cool->workup Optional gc_analysis GC-FID / GC-MS Analyse cool->gc_analysis workup->gc_analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungsderivatisierung von this compound.

Silylation_Reaction This compound This compound (R-OH) plus1 + BSTFA BSTFA TMS_this compound TMS-Campestanol (R-O-Si(CH₃)₃) BSTFA->TMS_this compound  60-70°C (TMCS Katalysator)

Abbildung 2: Vereinfachtes Reaktionsschema der this compound-Silylierung.

Wichtige Überlegungen und Fehlerbehebung

  • Abwesenheit von Wasser: Dies ist der kritischste Faktor für eine erfolgreiche Silylierung. Verwenden Sie ausschließlich wasserfreie Lösungsmittel und Reagenzien und stellen Sie sicher, dass Ihre Probenextrakte vollständig trocken sind.

  • Unvollständige Derivatisierung: Wenn im Chromatogramm sowohl der derivatisierte als auch der nicht derivatisierte Peak erscheinen, ist die Reaktion unvollständig. Erhöhen Sie die Reaktionszeit, die Temperatur oder die Menge des Silylierungsreagenzes.

  • Reagenzstabilität: Silylierungsreagenzien sind feuchtigkeitsempfindlich. Lagern Sie sie unter inerten Bedingungen (z. B. unter Stickstoff oder Argon) und bei der vom Hersteller empfohlenen Temperatur (in der Regel gekühlt).[1]

  • Probenmatrix: Komplexe Matrices können störende Substanzen enthalten, die mit den Reagenzien reagieren. Eine vorherige Probenreinigung, z. B. durch Festphasenextraktion (SPE), kann erforderlich sein.

References

In Vitro Assays for Testing Campestanol Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of in vitro assays to evaluate the bioactivity of campestanol, a phytostanol with potential therapeutic applications. The described methods cover key aspects of its bioactivity, including cholesterol metabolism, anti-inflammatory effects, anticancer properties, and enzymatic inhibition.

Cholesterol Metabolism and Transport

This compound is known to influence cholesterol homeostasis. The following assays are designed to investigate its impact on intestinal cholesterol absorption and the expression of key regulatory proteins.

Inhibition of Cholesterol Uptake in Caco-2 Cells

This assay evaluates the ability of this compound to inhibit the uptake of cholesterol by intestinal enterocytes, modeled by the Caco-2 cell line.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Micelle Preparation: Prepare mixed micelles containing cholesterol, phospholipids (e.g., phosphatidylcholine), bile salts (e.g., sodium taurocholate), and a radiolabeled or fluorescent cholesterol tracer (e.g., [³H]-cholesterol or NBD-cholesterol).

  • Treatment: Pre-incubate the apical side of the differentiated Caco-2 cell monolayers with varying concentrations of this compound (e.g., 10-100 µM) dissolved in culture medium for 24 hours.

  • Uptake Assay: Following pre-incubation, add the prepared micelles containing the cholesterol tracer to the apical chamber and incubate for 2-4 hours at 37°C.

  • Quantification: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any non-internalized micelles. Lyse the cells and measure the amount of internalized tracer using a scintillation counter (for radiolabels) or a fluorescence plate reader (for fluorescent probes).

  • Data Analysis: Calculate the percentage of cholesterol uptake inhibition by this compound compared to a vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cholesterol uptake by 50%.

Data Presentation:

CompoundCell LineAssayEndpointValue
This compoundCaco-2Cholesterol Uptake% InhibitionConcentration-dependent
Ezetimibe (Control)Caco-2Cholesterol UptakeIC50~1-5 µM

Logical Workflow for Cholesterol Uptake Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Differentiate Caco-2 cells on permeable supports Treat Pre-incubate cells with This compound Caco2->Treat Micelles Prepare cholesterol micelles with tracer Incubate Add micelles and incubate Micelles->Incubate Treat->Incubate Wash Wash cells Incubate->Wash Lyse Lyse cells Wash->Lyse Quantify Quantify internalized tracer Lyse->Quantify Analyze Calculate % inhibition and IC50 Quantify->Analyze

Caption: Workflow for the in vitro cholesterol uptake assay using Caco-2 cells.

Modulation of ABCG5/ABCG8 Expression in HepG2 Cells

This assay assesses the effect of this compound on the gene expression of ATP-binding cassette transporters G5 and G8 (ABCG5/ABCG8), which are crucial for sterol efflux from hepatocytes.

Experimental Protocol:

  • Cell Culture: Culture human hepatoma cells (HepG2) in standard culture medium until they reach 80-90% confluency.

  • Treatment: Treat the HepG2 cells with various concentrations of this compound (e.g., 10-100 µM) for 24-48 hours.

  • RNA Isolation: After treatment, lyse the cells and isolate total RNA using a suitable commercial kit.

  • Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the isolated RNA. Perform qRT-PCR using specific primers for human ABCG5, ABCG8, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative fold change in ABCG5 and ABCG8 mRNA expression in this compound-treated cells compared to vehicle-treated controls using the ΔΔCt method.

Data Presentation:

CompoundCell LineGenesMethodOutcome
This compoundHepG2ABCG5, ABCG8qRT-PCRFold change in mRNA expression
LXR Agonist (Control)HepG2ABCG5, ABCG8qRT-PCRUpregulation of expression

Signaling Pathway: LXR-mediated Regulation of ABCG5/G8

G This compound This compound LXR Liver X Receptor (LXR) This compound->LXR Activates RXR Retinoid X Receptor (RXR) LXR->RXR Heterodimerizes with LXRE LXR Response Element (in ABCG5/G8 promoters) RXR->LXRE Binds to ABCG5_G8 ABCG5/ABCG8 Expression LXRE->ABCG5_G8 Increases Efflux Sterol Efflux ABCG5_G8->Efflux Promotes

Caption: Proposed pathway of this compound-mediated regulation of ABCG5/G8 expression via LXR activation.

Anti-Inflammatory Activity

Chronic inflammation is implicated in various diseases. These assays investigate the potential of this compound to mitigate inflammatory responses in vitro.

Inhibition of Pro-inflammatory Cytokine Production in Macrophages

This protocol details the assessment of this compound's ability to reduce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated macrophages.

Experimental Protocol:

  • Cell Culture: Culture murine macrophage-like cells (RAW 264.7) in standard medium.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 1-2 hours.

  • Inflammatory Stimulus: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the culture medium and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production by this compound compared to the LPS-stimulated control. Determine the IC50 values.

Data Presentation:

CompoundCell LineCytokineIC50 (µM)
This compoundRAW 264.7TNF-αTo be determined
This compoundRAW 264.7IL-6To be determined
Dexamethasone (Control)RAW 264.7TNF-α, IL-6~0.01-0.1

Experimental Workflow for Anti-inflammatory Assay

G Start Seed RAW 264.7 cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Viability Assess cell viability (MTT/LDH) Incubate->Viability ELISA Measure TNF-α and IL-6 (ELISA) Collect->ELISA Analyze Calculate % inhibition and IC50 ELISA->Analyze Viability->Analyze

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Anticancer and Pro-Apoptotic Activity

The following protocols are designed to evaluate the potential of this compound to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).

Cell Viability Assay in Ovarian Cancer Cells

This assay determines the cytotoxic effect of this compound on human ovarian cancer cell lines, such as SKOV3.

Experimental Protocol:

  • Cell Culture: Seed SKOV3 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-200 µM) for 24, 48, and 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value at each time point.

Data Presentation:

CompoundCell LineAssayIncubation TimeIC50 (µM)
This compoundSKOV3MTT24h, 48h, 72hTo be determined
Cisplatin (Control)SKOV3MTT48h~10[1]
Apoptosis Induction Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in ovarian cancer cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Experimental Protocol:

  • Cell Culture and Treatment: Seed SKOV3 cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Apoptosis Signaling Pathway

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Releases pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Simplified overview of a potential mitochondrial-mediated apoptosis pathway induced by this compound.

Enzyme Inhibition

This compound may exert its biological effects by inhibiting specific enzymes. The following assay investigates its inhibitory potential against 5α-reductase.

5α-Reductase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone (DHT).[2]

Experimental Protocol:

  • Enzyme Source: Prepare a microsomal fraction containing 5α-reductase from a relevant tissue source (e.g., rat prostate or human prostate tissue).

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal protein, testosterone (substrate), and varying concentrations of this compound or a known inhibitor (e.g., finasteride or dutasteride) in a suitable buffer.

  • Initiation of Reaction: Start the enzymatic reaction by adding the cofactor NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination and Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Quantification of DHT: Quantify the amount of DHT produced using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition of 5α-reductase activity by this compound and determine its IC50 value.

Data Presentation:

CompoundEnzyme SourceAssayIC50 (µM)
CampesterolHuman Prostate Microsomes5α-Reductase Inhibition15.75 ± 5.56[2]
β-SitosterolHuman Prostate Microsomes5α-Reductase Inhibition3.24 ± 0.32[2]
StigmasterolHuman Prostate Microsomes5α-Reductase Inhibition31.89 ± 4.26[2]
Dutasteride (Control)Human Prostate Microsomes5α-Reductase Inhibition0.00488 ± 0.00033[2]

Note: The IC50 value for this compound in this assay is not available in the provided search results and would need to be experimentally determined. The value for the structurally similar campesterol is provided for reference.

5α-Reductase Inhibition Mechanism

G Testosterone Testosterone Five_alpha_reductase 5α-Reductase Testosterone->Five_alpha_reductase Substrate DHT Dihydrotestosterone (DHT) Five_alpha_reductase->DHT Product This compound This compound This compound->Five_alpha_reductase Inhibits

Caption: Diagram illustrating the inhibition of 5α-reductase by this compound.

References

Application Notes: Campestanol as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Campestanol, a natural phytosterol found in various plants, is a crucial reference standard for chromatographic analysis in the food industry, clinical research, and drug development.[1][2] Its chemical similarity to cholesterol and other phytosterols makes it an essential tool for the accurate quantification of these compounds in diverse matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), complete with quantitative data and experimental workflows.

Physicochemical Properties of this compound

PropertyValue
CAS Number 474-60-2
Molecular Formula C₂₈H₅₀O[1][3]
Molecular Weight 402.70 g/mol [1][3]
Synonyms (3β,5α,24R)-ergostan-3-ol, 24-Methyl-5α-cholestan-3β-ol[4]
Purity (Typical) ≥95% (GC)[5]
Solubility Slightly soluble in chloroform[4]

Chromatographic Analysis of this compound

This compound is frequently analyzed alongside other phytosterols like β-sitosterol and stigmasterol. The choice of chromatographic technique often depends on the sample matrix and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of phytosterols due to its high resolution and sensitivity.[6] Derivatization is a critical step to increase the volatility of the sterols for GC analysis.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (e.g., Edible Oil, Dietary Supplement) Saponification Saponification (ethanolic KOH) Sample->Saponification Extraction Extraction (n-hexane/toluene) Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Derivatization (e.g., TMS ethers) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Inject Sample Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Protocol: GC-MS Quantification of this compound

  • Sample Preparation (Saponification and Extraction)

    • Weigh approximately 1-3 g of the homogenized sample into a saponification flask.[7]

    • Add an internal standard solution (e.g., 5α-cholestane).

    • Add 10 mL of 2.0 M ethanolic potassium hydroxide.[8]

    • Reflux the mixture for 60 minutes.[9]

    • After cooling, extract the unsaponifiable fraction with n-hexane or toluene.[7][9]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent like tetrahydrofuran or dimethylformamide.[9][10]

  • Derivatization (Silylation)

    • To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS or N-methyl-N-trimethylsilyltrifluoroacetamide).

    • Heat the mixture at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers.[7]

  • GC-MS Conditions

    • Column: A non-polar capillary column, such as a DB-5MS or VF-5, is typically used.[9]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250-300°C.

    • Oven Temperature Program: Start at an initial temperature of ~180°C, then ramp to ~290°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[11]

Quantitative Data for GC-Based Methods

ParameterThis compoundStigmasterolβ-SitosterolReference
Linearity Range (mg/mL) 0.0025 - 0.2000.0025 - 0.2000.0025 - 0.200[10][12]
Correlation Coefficient (r²) ≥ 0.995≥ 0.995≥ 0.995[10][12]
Limit of Quantification (LOQ) 2 mg/kg2 mg/kg2 mg/kg[9]
Recovery (%) 91 - 10595.0 - 11185.0 - 111[7][9][10][12]
Repeatability (RSDr %) 3.93 - 17.33.56 - 22.73.70 - 43.9[7]
Reproducibility (RSDR %) 7.97 - 22.60 - 26.75.27 - 43.9[7]
High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative to GC-MS, often with simpler sample preparation as derivatization is not required.[13] Various detectors, including Photodiode Array (PDA) and Charged Aerosol Detector (CAD), can be employed.

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (e.g., Plant Extract, Oil) Extraction Solvent Extraction (e.g., Ethanol, Methanol/Chloroform) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Inject Sample Separation Reversed-Phase Separation HPLC_Injection->Separation Detection Detection (e.g., CAD, PDA) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Protocol: HPLC-CAD Quantification of this compound and Other Phytosterols

  • Sample Preparation

    • For oil samples, a simple dilution in a suitable solvent like methanol/chloroform (1:1) may be sufficient.[14]

    • For plant materials, an ultrasound-assisted extraction with ethanol can be used.[15]

    • Filter the final extract through a 0.22 µm syringe filter prior to injection.[8]

  • HPLC Conditions

    • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[14]

    • Mobile Phase: A gradient of methanol/water/acetic acid and acetone/methanol/tetrahydrofuran/acetic acid can be effective.[14] An isocratic mobile phase of acetonitrile:methanol (80:20, v/v) has also been reported.[16]

    • Flow Rate: 0.8 - 1.0 mL/min.[14][16]

    • Injection Volume: 5 - 20 µL.[14][16]

    • Column Temperature: 50°C.[14]

    • Detector: Charged Aerosol Detector (CAD) or PDA at 210 nm.[14][16]

Quantitative Data for HPLC-Based Methods

ParameterCampesterolStigmasterolβ-SitosterolReference
Linearity Range (ng on column) 5 - 25005 - 25005 - 2500[14]
Correlation Coefficient (r²) > 0.997> 0.997> 0.997[14]
Limit of Detection (LOD) ≤ 5 ng on column≤ 5 ng on column≤ 5 ng on column[14]

Application in Different Matrices

  • Edible Oils: this compound is a key analyte in determining the phytosterol profile of edible oils, which is important for quality control and nutritional labeling.[8][17]

  • Dietary Supplements: The quantification of this compound and other phytosterols is essential for the standardization and quality control of dietary supplements, such as those containing saw palmetto extract.[7][10][12]

  • Clinical Samples: In clinical research, the analysis of this compound in serum or plasma can provide insights into lipid metabolism and the effects of dietary interventions.[18][19]

This compound is an indispensable reference standard for the accurate and reliable quantification of phytosterols in a variety of sample types. The detailed GC-MS and HPLC protocols provided in these application notes offer robust methods for researchers, scientists, and drug development professionals. The choice of methodology will depend on the specific application, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for Campestanol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Campestanol is a phytostanol, a plant-derived compound structurally similar to cholesterol. It is found in various plant-based foods and has garnered significant interest for its biological activities, particularly its role in cholesterol metabolism. In cell culture applications, this compound serves as a valuable tool for investigating cellular pathways related to lipid transport and metabolism. These notes provide a detailed protocol for the dissolution and application of this compound in in vitro studies, with a focus on its mechanism of action through the Liver X Receptor (LXR) signaling pathway.

Data Presentation

The following tables summarize the quantitative data related to the solubility and biological activity of this compound and related phytosterols. Due to the limited availability of specific quantitative data for this compound, data from structurally similar and functionally related phytosterols (campesterol and sitostanol) are included for reference and comparative purposes.

Table 1: Solubility of this compound

SolventSolubilityRemarks
WaterPoorNot suitable for direct dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for creating concentrated stock solutions. Final concentration in cell culture should be kept low (<0.5%) to avoid cytotoxicity.[1]
EthanolSolubleCan be used for stock solutions, but final concentration in media must be carefully controlled to prevent cell toxicity.[2]
ChloroformSlightly SolubleNot suitable for cell culture applications due to high toxicity.
CyclodextrinsEnhanced SolubilityCan be used to prepare aqueous solutions for cell culture, reducing the need for organic solvents.[3]

Table 2: Biological Activity of this compound and Related Phytosterols

CompoundAssayCell LineConcentrationResult
CampesterolCytotoxicity (XTT Assay)HUVEC50 µg/mL (~125 µM)~56% cell viability; IC50 > 50 µg/mL.[4]
CampesterolCell ProliferationOvarian Cancer Cells25, 62.5, 125 µMInhibition of cell growth observed.[5]
SitostanolABCA1 mRNA ExpressionCaco-2125 µMIncreased expression.
SitostanolABCA1 mRNA ExpressionCaco-2250 µMPotent induction of expression.

Note: The data for campesterol and sitostanol are provided as they are structurally and functionally similar to this compound. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific cell type and experimental setup.

Experimental Protocols

Protocol 1: Dissolving this compound using DMSO for Cell Culture

This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution for treating cells in culture.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Preparation of a 10 mM Stock Solution: a. Aseptically weigh out a precise amount of this compound powder (Molecular Weight: 402.7 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4027 mg of this compound. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of cell culture grade DMSO to achieve a 10 mM concentration. For 0.4027 mg of this compound, add 100 µL of DMSO. d. Vortex the tube vigorously for 1-2 minutes to dissolve the this compound completely. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat. e. Visually inspect the solution to ensure there are no visible particles.

  • Preparation of Working Solutions: a. Thaw the 10 mM this compound stock solution at room temperature if frozen. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM). c. Important: To minimize DMSO cytotoxicity, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.

  • Cell Treatment: a. Aspirate the existing medium from your cultured cells. b. Add the freshly prepared this compound working solutions to the cells. c. Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used. d. Incubate the cells for the desired experimental duration.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound Powder dmso Add DMSO weigh->dmso vortex Vortex to Dissolve dmso->vortex stock 10 mM Stock Solution vortex->stock dilute Dilute Stock in Culture Medium stock->dilute working Final Working Concentrations dilute->working treat Add Working Solution to Cells working->treat incubate Incubate for Experiment treat->incubate

Caption: this compound activates LXR, leading to increased ABCA1 expression and cholesterol efflux.

References

Campestanol's Effect on Gene Expression: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of campestanol's effects on gene expression, particularly in the context of cholesterol homeostasis. The accompanying protocols offer standardized methods for investigating these effects in a laboratory setting.

Introduction

This compound is a phytostanol, a plant-derived sterol that is structurally similar to cholesterol. It is known for its cholesterol-lowering effects, primarily by inhibiting the absorption of dietary cholesterol in the intestine. Beyond this, emerging research indicates that this compound can directly influence the expression of genes involved in cholesterol metabolism and transport. Understanding these molecular mechanisms is crucial for the development of novel therapeutics for hypercholesterolemia and related metabolic disorders.

This document outlines the key signaling pathways modulated by this compound and provides detailed protocols for analyzing its impact on gene expression.

Key Signaling Pathways Affected by this compound

This compound primarily influences gene expression by modulating the activity of two key transcription factor families: Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs).

  • SREBP-2 Pathway: Under low intracellular cholesterol conditions, SREBP-2 is activated and translocates to the nucleus, where it upregulates the expression of genes involved in cholesterol synthesis (e.g., HMGCR, HMGCS1) and uptake (e.g., LDLR). Phytostanols, including this compound, have been shown to influence the processing of SREBP-2, thereby affecting the expression of its target genes.

  • LXR Pathway: LXRs are nuclear receptors that act as cellular cholesterol sensors. When activated by oxysterols (oxidized forms of cholesterol), LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in reverse cholesterol transport, such as the ATP-binding cassette (ABC) transporters ABCA1, ABCG1, ABCG5, and ABCG8. These transporters are crucial for effluxing cholesterol from cells. While direct binding of this compound to LXR is not fully established, its influence on intracellular sterol levels indirectly affects LXR signaling.

Data Presentation: Quantitative Gene Expression Analysis

While specific quantitative data for this compound's direct effect on gene expression is still an active area of research, the following tables summarize the expected and reported changes in the expression of key genes based on studies of phytostanols and related compounds. The fold changes are indicative and may vary depending on the cell type, concentration, and duration of treatment.

Table 1: Expected Effect of this compound on SREBP-2 Target Gene Expression

Gene SymbolGene NameExpected Change in ExpressionPutative Fold Change Range
HMGCR3-hydroxy-3-methylglutaryl-CoA reductaseDownregulation0.5 - 0.8
HMGCS13-hydroxy-3-methylglutaryl-CoA synthase 1Downregulation0.6 - 0.9
LDLRLow-density lipoprotein receptorDownregulation0.7 - 0.9
SREBF2Sterol regulatory element binding factor 2Upregulation (feedback)1.2 - 1.5

Table 2: Expected Effect of this compound on LXR Target Gene Expression

Gene SymbolGene NameExpected Change in ExpressionPutative Fold Change Range
ABCA1ATP-binding cassette transporter A1Upregulation1.5 - 2.5
ABCG1ATP-binding cassette transporter G1Upregulation1.3 - 2.0
ABCG5ATP-binding cassette transporter G5Downregulation (in rats)0.5 - 0.8
ABCG8ATP-binding cassette transporter G8Downregulation (in rats)0.5 - 0.8

Note: The regulation of ABCG5 and ABCG8 can be species-specific. While LXR activation generally upregulates these genes, some studies in rats have shown a downregulation with phytostanol intake.[1]

Mandatory Visualizations

Campestanol_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cluster_DNA DNA This compound This compound NPC1L1 NPC1L1 This compound->NPC1L1 Inhibition Cholesterol_Pool Intracellular Cholesterol Pool NPC1L1->Cholesterol_Pool Cholesterol Uptake INSIG INSIG Cholesterol_Pool->INSIG Activation LXR LXR Cholesterol_Pool->LXR Metabolites Activate SREBP2_SCAP SREBP-2/SCAP Complex S1P S1P SREBP2_SCAP->S1P Transport to Golgi (Low Cholesterol) INSIG->SREBP2_SCAP Retention in ER S2P S2P S1P->S2P Cleavage nSREBP2 nSREBP-2 S2P->nSREBP2 Release of nSREBP-2 SRE SRE nSREBP2->SRE Binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds Gene Expression\n(Cholesterol Synthesis & Uptake) Gene Expression (Cholesterol Synthesis & Uptake) SRE->Gene Expression\n(Cholesterol Synthesis & Uptake) Gene Expression\n(Cholesterol Efflux) Gene Expression (Cholesterol Efflux) LXRE->Gene Expression\n(Cholesterol Efflux)

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_RNA_Isolation RNA Isolation cluster_GeneExpression Gene Expression Analysis cluster_DataAnalysis Data Analysis Start Seed Cells (e.g., HepG2, Caco-2) Culture Culture to 70-80% confluency Start->Culture Treatment Treat with this compound (and vehicle control) Culture->Treatment Lysis Cell Lysis Treatment->Lysis Extraction RNA Extraction (e.g., Trizol) Lysis->Extraction Purification RNA Purification Extraction->Purification QC1 RNA Quality Control (e.g., Bioanalyzer) Purification->QC1 LibraryPrep Library Preparation (for RNA-Seq) QC1->LibraryPrep cDNA_synthesis cDNA Synthesis & Labeling (for Microarray) QC1->cDNA_synthesis Sequencing RNA Sequencing LibraryPrep->Sequencing Hybridization Microarray Hybridization cDNA_synthesis->Hybridization QC2 Data Quality Control Sequencing->QC2 Scanning Microarray Scanning Hybridization->Scanning Scanning->QC2 Alignment Read Alignment (RNA-Seq) QC2->Alignment Quantification Gene Expression Quantification QC2->Quantification Microarray Data Alignment->Quantification RNA-Seq Data DEG Differential Gene Expression Analysis Quantification->DEG Pathway Pathway & Functional Enrichment Analysis DEG->Pathway

Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

Protocol 1: In Vitro Treatment of Cell Lines with this compound

This protocol describes the treatment of adherent cell lines (e.g., HepG2, Caco-2) with this compound to assess its effect on gene expression.

Materials:

  • Adherent cell line (e.g., HepG2, ATCC HB-8065; Caco-2, ATCC HTB-37)

  • Complete cell culture medium (e.g., DMEM for HepG2, EMEM for Caco-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. For HepG2 cells, a density of 5 x 10^5 cells/well is recommended. For Caco-2 cells, which require differentiation, seed at a density of 6 x 10^4 cells/cm² on Transwell inserts and culture for 21 days.[2]

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Warm the DMSO to room temperature before use.

    • Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C.

  • Treatment:

    • On the day of the experiment, prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

    • Aspirate the old medium from the cells and wash once with sterile PBS.

    • Add 2 mL of the prepared treatment or vehicle control medium to each well.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to RNA isolation (Protocol 2).

Protocol 2: Total RNA Isolation

This protocol describes the isolation of total RNA from cultured cells using a TRIzol-based method.

Materials:

  • TRIzol Reagent (or equivalent phenol-guanidinium thiocyanate-based solution)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Add 1 mL of TRIzol Reagent directly to each well of the 6-well plate containing the washed cells.

    • Pipette the lysate up and down several times to ensure complete cell lysis.

    • Transfer the lysate to an RNase-free microcentrifuge tube.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent used.

    • Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant.

    • Wash the RNA pellet once with 1 mL of 75% ethanol.

    • Mix by vortexing briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension:

    • Carefully discard the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.

    • Resuspend the RNA in 20-50 µL of RNase-free water by pipetting up and down.

    • Incubate in a heat block at 55-60°C for 10-15 minutes to aid dissolution.

  • Quantification and Quality Assessment:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using an Agilent Bioanalyzer or equivalent. An RNA Integrity Number (RIN) > 8 is recommended for downstream applications.

    • Store the RNA at -80°C.

Protocol 3: Gene Expression Analysis by RNA-Sequencing

This protocol provides a general workflow for RNA-sequencing (RNA-seq) analysis.

1. Library Preparation:

  • Starting with high-quality total RNA (RIN > 8), deplete ribosomal RNA (rRNA) using a commercially available kit (e.g., Ribo-Zero).

  • Fragment the rRNA-depleted RNA.

  • Synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize second-strand cDNA.

  • Perform end-repair, A-tailing, and adapter ligation.

  • Amplify the library by PCR.

  • Purify and quantify the final library.

2. Sequencing:

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the experimental goals.

3. Data Analysis Workflow:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and vehicle-treated samples.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify biological processes and pathways affected by this compound treatment.

Protocol 4: Gene Expression Analysis by Microarray

This protocol provides a general workflow for microarray analysis.

1. cDNA Synthesis and Labeling:

  • Synthesize first-strand cDNA from total RNA using reverse transcriptase and an oligo(dT) primer.

  • Synthesize second-strand cDNA.

  • Synthesize fluorescently labeled cRNA by in vitro transcription using a T7 RNA polymerase and cyanine-3 (Cy3) or cyanine-5 (Cy5) labeled CTPs.

2. Hybridization:

  • Fragment the labeled cRNA.

  • Hybridize the fragmented and labeled cRNA to a microarray chip (e.g., Agilent, Affymetrix) in a hybridization oven for 16-17 hours at 65°C.[3]

3. Washing and Scanning:

  • Wash the microarray slides to remove non-specifically bound cRNA using a series of wash buffers.[4]

  • Scan the microarray slide using a microarray scanner to detect the fluorescence intensity of each spot.

4. Data Analysis:

  • Image Analysis: Use software provided by the microarray manufacturer to quantify the fluorescence intensity of each spot and subtract the background.

  • Normalization: Normalize the data to correct for systematic variations between arrays.

  • Differential Expression Analysis: Use statistical methods (e.g., t-test, ANOVA) to identify genes with significant changes in expression between this compound-treated and vehicle-treated samples.

  • Functional Enrichment Analysis: Perform GO and pathway analysis on the differentially expressed genes.

Conclusion

The study of this compound's effects on gene expression is a promising area of research with implications for the management of hypercholesterolemia and related cardiovascular diseases. The protocols and information provided herein offer a framework for researchers to investigate the molecular mechanisms underlying the therapeutic potential of this phytostanol. Further studies are needed to generate more precise quantitative data on the dose- and time-dependent effects of this compound on the transcriptome of relevant cell types.

References

Troubleshooting & Optimization

Technical Support Center: Campestanol Extraction from Soy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during campestanol extraction from soybeans.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to campesterol?

A1: this compound is the saturated form of campesterol, meaning it lacks the double bond present in the sterol ring of campesterol. Both are phytosterols found in soybeans, with campesterol being significantly more abundant. This compound can be obtained either through direct extraction from soy or by hydrogenation of the more prevalent campesterol.

Q2: What are the major challenges in achieving a high yield of this compound from soy?

A2: The primary challenges include:

  • Low natural abundance: this compound is naturally present in soybeans at much lower concentrations than campesterol.

  • Extraction efficiency: Inefficient extraction of the total phytosterol fraction from the complex soy matrix can lead to low starting material for this compound purification.

  • Purification losses: Separating this compound from a mixture of other structurally similar phytosterols (like β-sitosterol and stigmasterol) is a multi-step process where losses can occur at each stage.

  • Incomplete hydrogenation: If converting campesterol to this compound, incomplete or inefficient hydrogenation can result in a low yield of the desired saturated stanol.

Q3: Which extraction method is most suitable for obtaining the initial phytosterol mixture from soy?

A3: Several methods can be employed, each with its own advantages and disadvantages. Supercritical Fluid Extraction (SFE) with CO2 is often favored for its efficiency and the use of a green solvent.[1] However, conventional solvent extraction methods like Soxhlet extraction with hexane or ethanol are also widely used.[2] The choice of method often depends on the available equipment, scale of extraction, and desired purity of the initial extract.

Q4: Is saponification a necessary step in this compound extraction?

A4: Yes, saponification is a crucial step. A significant portion of phytosterols in soybeans exists in esterified or glycosidic forms. Saponification, typically using an alkaline solution like potassium hydroxide (KOH) in ethanol, cleaves these ester bonds, liberating the free sterols, including campesterol and this compound. This step is essential for accurate quantification and efficient purification of the total sterol fraction.

Q5: What analytical techniques are used to quantify this compound?

A5: Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and reliable method for quantifying this compound.[3][4] Prior to GC analysis, the sterol fraction is typically derivatized to form trimethylsilyl (TMS) ethers to increase their volatility.

Troubleshooting Guide: Low this compound Yield

This guide addresses specific issues that can lead to a low yield of this compound.

Issue 1: Low total phytosterol content in the initial soy extract.
Possible Cause Troubleshooting Recommendation
Incomplete Saponification - Ensure complete dissolution of KOH in the ethanolic solution.- Increase saponification time or temperature within the recommended range.- Verify that the soy material is adequately dispersed in the saponification mixture.
Inefficient Solvent Extraction - Use a solvent with appropriate polarity (e.g., hexane, ethanol).- Increase the solvent-to-sample ratio.- Increase the number of extraction cycles.- Ensure the particle size of the ground soy is sufficiently small to allow for efficient solvent penetration.
Suboptimal Soybean Variety - Different soybean cultivars have varying phytosterol content.[5] If possible, select a variety known for its high campesterol content.
Sample Degradation - Store soybeans in a cool, dry place to prevent lipid oxidation, which can degrade phytosterols.
Issue 2: Low yield after purification of the mixed sterol fraction.
Possible Cause Troubleshooting Recommendation
Co-precipitation with other sterols - Optimize the crystallization solvent and temperature. Acetone is commonly used for the fractional crystallization of campesterol.[6]- Perform multiple recrystallization steps to improve purity.
Losses during chromatographic separation - If using column chromatography, ensure proper packing of the stationary phase (e.g., silica gel) to avoid channeling.- Optimize the mobile phase composition for better separation of this compound from other sterols.
Adsorption to labware - Use glassware and silanize it if necessary to minimize adsorption of the hydrophobic sterols.
Issue 3: Inefficient conversion of campesterol to this compound (Hydrogenation).
Possible Cause Troubleshooting Recommendation
Catalyst Inactivity - Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.- Ensure the catalyst is not poisoned by impurities in the campesterol extract.
Suboptimal Reaction Conditions - Optimize hydrogen pressure, reaction temperature, and stirring speed to ensure efficient mass transfer of hydrogen to the catalyst surface.- Monitor the reaction progress using GC to determine the optimal reaction time.
Presence of Inhibitors - Ensure the campesterol starting material is of high purity, as certain compounds can inhibit the hydrogenation reaction.

Data Presentation

Table 1: Typical Phytosterol Composition in Different Soybean Cultivars (mg/100g of oil)

Soybean CultivarCampesterolStigmasterolβ-SitosterolTotal Phytosterols
Conventional Cultivar A4.1 - 18.13.1 - 16.110.1 - 41.2128.70 - 370.33
Transgenic Cultivar BVariesVariesVaries166.40 - 412.14

Data compiled from multiple sources.[5] Actual values can vary based on growing conditions and analytical methods.

Experimental Protocols

Protocol 1: Saponification and Extraction of Total Phytosterols from Soybeans
  • Sample Preparation: Grind dried soybeans to a fine powder (particle size < 0.5 mm).

  • Saponification:

    • Weigh 5 g of soy powder into a round-bottom flask.

    • Add 50 mL of 2 M ethanolic potassium hydroxide (KOH).

    • Reflux the mixture for 1 hour with constant stirring.

  • Extraction:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Add 50 mL of deionized water and 50 mL of n-hexane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the upper hexane layer.

    • Repeat the hexane extraction two more times.

    • Combine the hexane extracts and wash with 50 mL of deionized water until the washings are neutral.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude phytosterol extract.

Protocol 2: Gas Chromatography (GC) Analysis of this compound
  • Derivatization:

    • Dissolve a known amount of the phytosterol extract in pyridine.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • GC Conditions:

    • Column: DB-5 or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp to 260°C at 20°C/min, hold for 15 minutes.

      • Ramp to 300°C at 5°C/min, hold for 5 minutes.

    • Detector: FID at 300°C.

  • Quantification:

    • Inject the derivatized sample into the GC.

    • Identify the this compound peak based on the retention time of a pure this compound standard.

    • Quantify the amount of this compound using an internal standard (e.g., 5α-cholestane) and a calibration curve.[3]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Saponification cluster_purification Purification cluster_analysis Analysis cluster_optional Optional Conversion soybeans Soybeans grinding Grinding soybeans->grinding saponification Saponification (Ethanolic KOH) grinding->saponification extraction Solvent Extraction (n-Hexane) saponification->extraction crude_extract Crude Phytosterol Extract extraction->crude_extract crystallization Fractional Crystallization (Acetone) crude_extract->crystallization chromatography Column Chromatography (Silica Gel) crystallization->chromatography hydrogenation Hydrogenation (Campesterol to this compound) crystallization->hydrogenation gc_analysis GC-MS/FID Analysis chromatography->gc_analysis hydrogenation->chromatography

Caption: Experimental workflow for this compound extraction from soy.

Troubleshooting_Low_Yield cluster_extraction_issues Extraction & Saponification Issues cluster_purification_issues Purification Issues cluster_conversion_issues Hydrogenation Issues (if applicable) start Low this compound Yield incomplete_saponification Incomplete Saponification? start->incomplete_saponification inefficient_extraction Inefficient Solvent Extraction? start->inefficient_extraction poor_sample_quality Poor Sample Quality? start->poor_sample_quality co_precipitation Co-precipitation with other sterols? start->co_precipitation chromatography_loss Losses during chromatography? start->chromatography_loss catalyst_problem Catalyst Inactivity? start->catalyst_problem suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions optimize_saponification optimize_saponification incomplete_saponification->optimize_saponification Optimize time, temp, mixing optimize_extraction optimize_extraction inefficient_extraction->optimize_extraction Optimize solvent, ratio, cycles check_soy_source check_soy_source poor_sample_quality->check_soy_source Check soybean variety and storage optimize_crystallization optimize_crystallization co_precipitation->optimize_crystallization Optimize solvent and temperature optimize_chromatography optimize_chromatography chromatography_loss->optimize_chromatography Optimize column and mobile phase check_catalyst check_catalyst catalyst_problem->check_catalyst Use fresh catalyst, check for poisons optimize_hydrogenation optimize_hydrogenation suboptimal_conditions->optimize_hydrogenation Optimize pressure, temp, stirring

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Campestanol Purification by Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the purification of campestanol via crystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound.

Question: My this compound crystals are not forming, or the solution remains clear. What should I do?

Answer: Failure of crystal formation is typically due to either the solution being too dilute (undersaturated) or the presence of interfering substances.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of this compound. Keep the vessel covered to prevent dust contamination, which can act as unwanted nucleation sites.[1]

    • Reduce Temperature: If using a cooling crystallization method, ensure the temperature is low enough. A study on phytosterol crystallization found optimal temperatures to be around 4.5°C.[2]

    • Anti-Solvent Addition: If using a solvent/anti-solvent system, slowly add more anti-solvent to decrease the solubility of this compound.

  • Induce Nucleation:

    • Seeding: Introduce a small, high-purity crystal of this compound to the solution to act as a nucleation site.

    • Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod to create microscopic imperfections that can promote nucleation.

  • Check Solvent System: Ensure you are using an appropriate solvent. This compound has low solubility in many common solvents. A mixture of a good solvent and a poor solvent (anti-solvent) often yields better results.

Question: The crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?

Answer: Rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, defeating the purpose of purification.[3] An ideal crystallization process involves slow crystal growth over a period of several hours.[3]

  • Increase Solvent Volume: Add a small amount of additional "good" solvent to the hot solution. This will keep the this compound dissolved for a longer period during cooling, allowing for slower, more controlled crystal growth.[3]

  • Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling. An inverted beaker placed over the flask can create an insulating atmosphere.[3]

  • Reduce Supersaturation: A lower starting concentration of this compound will lead to a more gradual approach to the saturation point, promoting slower crystal formation.[4]

Question: I am observing an "oiling out" phenomenon instead of crystal formation. What is the cause and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens if the solution becomes supersaturated at a temperature above the melting point of the solute in that particular solvent system.

  • Increase Solvent Volume: Add more solvent to keep the compound dissolved at a higher temperature.

  • Change Solvent System: Use a solvent with a lower boiling point or a solvent system where this compound has a higher solubility at elevated temperatures.

  • Slower Cooling: Cool the solution more slowly to avoid reaching high levels of supersaturation at elevated temperatures.

Question: The purity of my crystallized this compound is low. How can I improve it?

Answer: Low purity is often due to the co-crystallization of structurally similar impurities (like β-sitosterol) or the inclusion of mother liquor within the crystals.[5][6]

  • Multiple Recrystallizations: Perform sequential recrystallizations. A patent for purifying campesterol from a phytosterol mixture demonstrated that purity could be increased from 32.9% to over 80% after 8-10 recrystallization steps using acetone.[7]

  • Optimize Solvent Selection: Different phytosterols have varying solubilities in specific organic solvents. Acetone and diethyl ether have been used to selectively crystallize campesterol and β-sitosterol.[2]

  • Control Crystal Growth Rate: As mentioned previously, slow crystal growth is crucial for excluding impurities from the crystal lattice.[3]

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor, which contains dissolved impurities.

  • Consider Preparative Chromatography: For very high purity requirements, techniques like preparative HPLC may be necessary to separate closely related sterols before or after crystallization.[8][9]

Question: The final yield of my purified this compound is very low. What are the likely causes and solutions?

Answer: A low yield can result from several factors during the crystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant amount of this compound remaining dissolved in the mother liquor even after cooling.[3] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will leave a substantial amount of product in the solution. Ensure the solution has fully cooled and that crystal growth has ceased. A ripening time of 12-24 hours at a constant low temperature can improve yield.[7]

  • Incomplete Transfer: Ensure all crystals are transferred from the crystallization vessel to the filter funnel. Rinsing the vessel with a small amount of the cold mother liquor can help transfer the remaining crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound? A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile of the starting material. However, acetone is a commonly used and effective solvent for the fractional crystallization of phytosterols like this compound due to the differential solubility of various sterols.[7] Other potential solvents and systems include ethanol, diethyl ether, and mixtures like hexane/isopropanol.[2][8] this compound is slightly soluble in chloroform.[10][11]

Q2: At what temperature should I conduct the crystallization? A2: Cooling crystallization is a common method. A typical procedure involves dissolving the this compound in a minimal amount of hot solvent (e.g., 50-60°C) and then slowly cooling it to a lower temperature (e.g., 15-20°C or even 4.5°C) to induce crystallization.[2][7] A subsequent "ripening" or "aging" period at this constant low temperature for several hours (e.g., 12-24 hours) allows for the slow growth of purer crystals.[7]

Q3: How can I assess the purity of my final this compound product? A3: The purity of this compound should be assessed using analytical techniques that can resolve it from other structurally similar phytosterols.

  • High-Performance Liquid Chromatography (HPLC): A common method uses a C8 or C18 column with a mobile phase such as a mixture of acetonitrile, methanol, and water. Detection is typically done using a UV detector at around 208 nm.[7]

  • Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is also a powerful technique for separating and quantifying phytosterols. Derivatization is usually required to make the sterols volatile.[12]

Q4: What are the most common impurities found with this compound? A4: The most common impurities are other phytosterols that are typically co-extracted from plant sources. These include β-sitosterol, stigmasterol, and brassicasterol.[2] These molecules are structurally very similar to this compound, making their separation challenging.[13]

Q5: Can I use a mixed solvent system? A5: Yes, mixed solvent systems are very common in crystallization. They typically consist of a "solvent" in which this compound is soluble and an "anti-solvent" in which it is insoluble. By dissolving the compound in the "solvent" and slowly adding the "anti-solvent", or by using a pre-mixed system and cooling, you can carefully control the supersaturation and achieve good crystal growth. A water-petroleum ether system has been used for phytosterol purification.[2]

Data Presentation

Table 1: Solvent Properties and Crystallization Conditions for Phytosterols

Solvent/SystemBoiling Point (°C)Key Characteristics & Use CaseTypical Crystallization Temp. (°C)Reference
Acetone56Good for fractional crystallization; separates campesterol/campestanol from other sterols.15 - 20[7]
Ethanol78.4Common recrystallization solvent.Room Temp or lower[13][14]
Diethyl Ether34.6Used in multi-stage crystallization with acetone to separate saturated/unsaturated sterols.Not specified[2]
Chloroform61.2This compound is slightly soluble; can be used for initial dissolution.Not specified[10][11]
Water-Petroleum EtherVariesUsed as a mixed-solvent system for purification.4.5[2]
Hexane-IsopropanolVariesUsed as an eluent in preparative chromatography.Not applicable[8]

Table 2: Example Purity Improvement of Campesterol via Recrystallization

Number of Recrystallizations (in Acetone)Purity of CampesterolReference
0 (Starting Material)32.9%[7]
880.0%[7]
1082.3%[7]

Note: Data is for campesterol, a closely related phytosterol often purified alongside or as a precursor to this compound. The principles of purification are directly applicable.

Experimental Protocols

Protocol 1: Multi-Stage Recrystallization of this compound from a Phytosterol Mixture

This protocol is adapted from methods used for purifying campesterol and other phytosterols.[2][7]

Objective: To purify this compound from a mixed phytosterol starting material using acetone as the solvent.

Materials:

  • Mixed phytosterol powder containing this compound

  • Analytical grade acetone

  • Erlenmeyer flask

  • Heating plate or water bath

  • Thermometer

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • HPLC system for purity analysis

Procedure:

  • Dissolution:

    • Weigh the mixed phytosterol starting material.

    • In an Erlenmeyer flask, add analytical grade acetone at a mass-to-volume ratio of 1:15 to 1:20 (e.g., for 10g of sterols, use 150-200 mL of acetone).[7]

    • Gently heat the mixture in a water bath to 50-60°C while stirring until all the phytosterols are completely dissolved. Do not overheat.

  • Cooling and Crystallization:

    • Once dissolved, slowly cool the solution in the water bath to a target temperature of 15-20°C.

    • White crystals should begin to precipitate slowly. Avoid rapid cooling to prevent the formation of small, impure crystals.[3]

  • Ripening/Aging:

    • Once the target temperature is reached, let the flask stand undisturbed at this constant temperature for 12-24 hours. This "ripening" period allows for the slow growth of larger, purer crystals.[7]

  • Filtration and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small volume of cold (15-20°C) acetone to remove residual mother liquor.

    • Air-dry the crystals (the filter cake).

  • Purity Analysis and Repetition:

    • Analyze a small sample of the dried crystals for this compound content using a validated HPLC method (see Protocol 2).

    • For higher purity, repeat the entire process (dissolution, cooling, ripening, filtration) using the collected crystals as the new starting material. Purity should increase with each successive recrystallization step.[7]

Protocol 2: Purity Analysis by HPLC

Objective: To determine the percentage purity of this compound in a sample.

Instrumentation and Conditions (Example):

  • HPLC System: Standard HPLC with UV detector.

  • Column: Analytical C8 column.

  • Mobile Phase: Acetonitrile / Isopropanol / Water = 90:7:3 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 208 nm.

  • Column Temperature: Ambient or controlled at 25°C.

Note: These conditions are based on a published method for phytosterol analysis and may require optimization for your specific system and sample matrix.[7]

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration in the mobile phase or a suitable solvent.

  • Sample Preparation: Prepare a solution of your crystallized this compound sample at a known concentration.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the this compound peak in your sample chromatogram by comparing its retention time to that of the standard.

  • Quantification: Calculate the purity of your sample by comparing the peak area of this compound in your sample to the peak area of the standard (using an external standard method) or by calculating the area percent of the this compound peak relative to all other peaks in the chromatogram.

Visualizations

Caption: Troubleshooting workflow for this compound crystallization.

ExperimentalWorkflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Analysis cluster_decision Decision A 1. Weigh Mixed Phytosterols B 2. Add Acetone (1:15 w/v) A->B C 3. Heat to 50-60°C until dissolved B->C D 4. Slowly Cool to 15-20°C C->D E 5. Ripen at Constant Temp (12-24h) D->E F 6. Vacuum Filtrate Crystals E->F G 7. Wash with Cold Acetone F->G H 8. Dry Crystals G->H I 9. Analyze Purity (HPLC) H->I J Purity Met? I->J J->A No, Recrystallize K End: High-Purity this compound J->K Yes

Caption: Experimental workflow for purifying this compound.

References

Navigating Campestanol Solubility in Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the dissolution of campestanol in ethanol can present experimental hurdles. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges, ensuring the smooth progression of your research.

Understanding this compound Solubility in Ethanol

This compound, a phytosterol recognized for its cholesterol-lowering properties, is characterized by its hydrophobic nature.[1] Consequently, it exhibits limited solubility in polar solvents like ethanol. The solubility of this compound's close structural analog, campesterol, in ethanol is reported to be in the range of 5-9 mg/mL, and achieving this often requires the application of heat and sonication.[2] The solubility of phytosterols, including this compound, in ethanol is also known to be temperature-dependent, with solubility generally increasing with a rise in temperature.[1]

Quantitative Solubility Data

CompoundSolventConcentrationConditions
CampesterolEthanol5 mg/mL (12.48 mM)Sonication and heating recommended
CampesterolEthanol9.09 mg/mL (22.69 mM)Ultrasonic assistance needed

Experimental Protocol: Preparation of a this compound Stock Solution in Ethanol for In Vitro Studies

This protocol outlines a standard procedure for preparing a concentrated stock solution of this compound in ethanol, suitable for subsequent dilution in cell culture media.

experimental_workflow cluster_preparation Stock Solution Preparation weigh 1. Weigh this compound add_ethanol 2. Add Anhydrous Ethanol weigh->add_ethanol Accurately weigh desired mass vortex 3. Vortex Thoroughly add_ethanol->vortex Add to a sterile, conical tube sonicate 4. Sonicate in Water Bath vortex->sonicate To create a suspension heat 5. Gentle Warming (Optional) sonicate->heat To aid dissolution inspect 6. Visual Inspection heat->inspect Ensure complete dissolution store 7. Store Appropriately inspect->store Aliquoted at -20°C

Caption: Experimental workflow for preparing a this compound stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Transfer the weighed this compound to a sterile conical tube. Add the calculated volume of pure, anhydrous ethanol to achieve the target concentration (e.g., 10 mg/mL).

  • Vortexing: Securely cap the tube and vortex the mixture vigorously for 1-2 minutes to create a suspension.

  • Sonication: Place the tube in a sonicator water bath. Sonicate the suspension in intervals of 5-10 minutes. After each interval, visually inspect the solution for undissolved particles. Continue sonication until the solution is clear.

  • Gentle Warming (Optional): If dissolution is not complete after 30 minutes of sonication, warm the solution in a water bath set to 37-50°C for 10-15 minutes, followed by another round of vortexing and sonication. Caution: Do not overheat, as this can lead to ethanol evaporation and changes in concentration.

  • Final Dilution for Cell Culture: Before use in cell culture, the ethanol stock solution must be further diluted in the appropriate cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of ethanol in the cell culture medium does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound fails to dissolve completely Insufficient sonication or heating; Concentration exceeds solubility limit.Increase sonication time in intervals. Apply gentle heat (37-50°C). If the issue persists, consider preparing a more dilute stock solution.
Precipitation occurs upon cooling or storage Supersaturated solution; Presence of water in ethanol.Gently warm the solution and sonicate again before use. Ensure the use of anhydrous ethanol and store in a tightly sealed container with desiccant.
Cloudiness in cell culture medium after adding stock solution Localized high concentration of this compound causing precipitation.Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. Prepare an intermediate dilution in the medium if necessary.
Observed cytotoxicity in cell-based assays Ethanol concentration is too high.Perform a solvent tolerance test for your specific cell line to determine the maximum permissible ethanol concentration. Ensure the final ethanol concentration is well below this limit (typically <0.1%).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a this compound stock solution in ethanol?

A1: A starting concentration of 5-10 mg/mL is a reasonable starting point, based on the solubility data of the similar compound, campesterol. However, the optimal concentration may vary depending on the purity of the this compound and the specific experimental requirements.

Q2: Can I use a lower grade of ethanol?

A2: It is highly recommended to use pure, anhydrous ethanol (≥99.5%). The presence of water can decrease the solubility of hydrophobic compounds like this compound and may introduce contaminants that could affect experimental outcomes.[1]

Q3: How should I store my this compound-ethanol stock solution?

A3: For short-term storage (up to one week), refrigeration at 4°C is acceptable. For long-term storage, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to minimize freeze-thaw cycles.

Q4: My this compound precipitated out of the ethanol solution after storage at -20°C. What should I do?

A4: This can happen if the solution was close to its saturation point. Before use, bring the aliquot to room temperature and then gently warm it in a 37°C water bath. Follow this with vortexing and sonication until the precipitate is fully redissolved.

Q5: What is the mechanism of action for this compound's cholesterol-lowering effect?

A5: this compound, like other phytosterols, is structurally similar to cholesterol. In the intestine, it competes with dietary and biliary cholesterol for incorporation into micelles, which are essential for cholesterol absorption. By displacing cholesterol from these micelles, this compound effectively reduces the amount of cholesterol that is absorbed into the bloodstream. This leads to a decrease in circulating low-density lipoprotein (LDL) cholesterol levels.

signaling_pathway cluster_intestine Intestinal Lumen cluster_blood Bloodstream cholesterol Dietary & Biliary Cholesterol micelle Mixed Micelles cholesterol->micelle Incorporation This compound This compound This compound->micelle Competitive Incorporation absorption Cholesterol Absorption (Enterocytes) This compound->absorption Inhibition micelle->absorption Facilitates Absorption ldl Reduced LDL Cholesterol absorption->ldl Leads to

Caption: Mechanism of this compound's cholesterol-lowering effect.

References

Technical Support Center: Preventing Campestanol Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with campestanol precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a phytostanol, a type of sterol found in plants. In cell culture, it is often used to study cholesterol metabolism and related signaling pathways due to its structural similarity to cholesterol. It can act as a modulator of nuclear receptors like the Liver X Receptor (LXR), influencing genes involved in cholesterol transport and homeostasis.

Q2: Why does this compound precipitate in my cell culture medium?

This compound is a highly hydrophobic molecule with very low solubility in aqueous solutions like cell culture media. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is added to the aqueous medium, the abrupt change in solvent polarity causes the this compound to come out of solution and form a precipitate.

Q3: What are the consequences of this compound precipitation in my experiments?

Precipitation of this compound can lead to several experimental issues:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be much lower and unknown, leading to unreliable and irreproducible results.

  • Cell Toxicity: Precipitates can cause physical stress to cells or have direct cytotoxic effects.

  • Interference with Assays: Precipitated particles can interfere with various assays, particularly those involving optical measurements like microscopy or plate-based readers.

Q4: How can I increase the solubility of this compound in my cell culture medium?

The most effective method is to use a carrier molecule to form a water-soluble complex with this compound. Methyl-β-cyclodextrin (MβCD) is a widely used and effective carrier for sterols in cell culture applications.[1][2][3][4][5][6]

Q5: What is methyl-β-cyclodextrin (MβCD) and how does it work?

MβCD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the MβCD cavity, forming an inclusion complex. This complex has a hydrophilic outer surface, allowing it to dissolve readily in the aqueous cell culture medium, thereby increasing the effective solubility of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. 1. High final concentration of this compound. 2. Low temperature of the media. 3. Inadequate mixing. 4. High percentage of organic solvent in the final culture volume.1. Lower the final concentration of this compound. 2. Warm the cell culture media to 37°C before adding the this compound stock solution. 3. Add the stock solution dropwise while gently vortexing or swirling the media. 4. Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.
Cloudiness or fine precipitate appears over time. 1. Unstable this compound-media mixture. 2. Interaction with media components (e.g., proteins in serum).1. Use a carrier molecule like methyl-β-cyclodextrin (MβCD) to form a stable, water-soluble complex with this compound. 2. If using serum-containing media, prepare the this compound-MβCD complex in serum-free media first, and then add it to the final serum-containing culture medium.
Inconsistent experimental results. 1. Variable precipitation leading to inconsistent dosing. 2. Degradation of the this compound stock solution.1. Visually inspect the media for any signs of precipitation before adding it to the cells. Always use freshly prepared, clear solutions. The use of MβCD will significantly improve consistency. 2. Prepare fresh stock solutions of this compound regularly. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Cell toxicity observed at desired this compound concentration. 1. Cytotoxic effects of this compound precipitates. 2. Toxicity of the organic solvent used for the stock solution.1. Ensure complete solubilization of this compound using MβCD to avoid precipitate-induced toxicity. 2. Perform a solvent toxicity control experiment to determine the maximum tolerated concentration of the solvent (e.g., DMSO, ethanol) by your specific cell line. Keep the final solvent concentration well below this limit.

Data Presentation

Table 1: Solubility of this compound and Related Sterols in Common Solvents
Compound Solvent Solubility Reference/Notes
This compoundChloroformSlightly soluble[7][8]
This compoundDMSOSoluble[9] No quantitative data available, but generally used for stock solutions.
CampesterolEthanol9.09 mg/mL (22.69 mM)[10] Structurally similar to this compound, provides a good estimate. Requires sonication.
SH-42 (structurally similar)DMSO5 mg/mL (12.42 mM)[11] Requires sonication and warming to 60°C.
25-hydroxy CholesterolEthanol~20 mg/mL[12]
25-hydroxy CholesterolDMSO~100 µg/mL[12]

Note: The solubility of this compound in DMSO and ethanol is not well-documented quantitatively in the literature. The data for campesterol and other similar compounds are provided as a reference for preparing concentrated stock solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO or absolute ethanol to achieve a high concentration stock solution (e.g., 10-20 mM). Refer to Table 1 for estimated solubility.

  • Dissolution: Vortex the tube vigorously. If necessary, use a sonicator bath and/or warm the solution to 37°C to aid dissolution.[8] Ensure that the this compound is completely dissolved and no visible particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound-Methyl-β-Cyclodextrin (MβCD) Complex for Cell Culture

This protocol describes the preparation of a this compound-MβCD complex solution for direct addition to cell culture media.

  • Prepare MβCD Solution:

    • Dissolve methyl-β-cyclodextrin powder in serum-free cell culture medium or a buffered saline solution (e.g., PBS) to a final concentration of 10-50 mM.

    • Sterile-filter the MβCD solution through a 0.22 µm filter.

  • Prepare this compound Stock:

    • Prepare a concentrated stock solution of this compound in ethanol (e.g., 10 mM) as described in Protocol 1.

  • Complexation:

    • Warm the sterile MβCD solution to 37°C.

    • While gently vortexing the MβCD solution, slowly add the this compound-ethanol stock solution dropwise to achieve the desired final this compound concentration. A molar ratio of MβCD to this compound of at least 8:1 is recommended to ensure efficient complexation.

    • Incubate the mixture at 37°C for 1-2 hours with continuous gentle agitation (e.g., on a rotator or orbital shaker) to allow for the formation of the inclusion complex.

  • Application to Cells:

    • The resulting this compound-MβCD complex solution can now be added directly to your cell culture.

    • Remember to include a vehicle control in your experiments, which would be the MβCD solution with the equivalent amount of ethanol but without this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation of Reagents cluster_complex Complexation cluster_treatment Cell Treatment cluster_analysis Analysis prep_camp Prepare this compound Stock (e.g., 10 mM in Ethanol) mix Mix this compound Stock with MβCD Solution prep_camp->mix prep_mbcd Prepare MβCD Solution (e.g., 20 mM in Serum-Free Medium) prep_mbcd->mix incubate Incubate at 37°C (1-2 hours with agitation) mix->incubate add_complex Add this compound-MβCD Complex to Cell Culture incubate->add_complex add_vehicle Add Vehicle Control (MβCD + Ethanol) to Cells incubate->add_vehicle analyze Perform Downstream Assays (e.g., Gene Expression, Protein Analysis) add_complex->analyze add_vehicle->analyze LXR_Signaling_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Expression & Function This compound This compound-MβCD Complex LXR LXR This compound->LXR Activates CellMembrane Cell Membrane LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE Binds to ABCA1_gene ABCA1 Gene LXRE->ABCA1_gene Promotes Transcription ABCG1_gene ABCG1 Gene LXRE->ABCG1_gene Promotes Transcription ABCA1_protein ABCA1 Transporter ABCA1_gene->ABCA1_protein Translation ABCG1_protein ABCG1 Transporter ABCG1_gene->ABCG1_protein Translation Cholesterol_Efflux Increased Cholesterol Efflux ABCA1_protein->Cholesterol_Efflux ABCG1_protein->Cholesterol_Efflux

References

Troubleshooting co-elution of campestanol and sitosterol in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: HPLC Analysis of Phytosterols

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution of campestanol and sitosterol during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and β-sitosterol frequently co-elute in my HPLC chromatogram?

A1: Co-elution of this compound and β-sitosterol is a common challenge due to their high structural similarity. Both are phytosterols with nearly identical tetracyclic ring structures.[1][2] The primary differences are subtle:

  • Saturation: this compound is a stanol, meaning its steroid nucleus is fully saturated. In contrast, β-sitosterol is a sterol and possesses a double bond in its B-ring (at the C5-C6 position).[3][4]

  • Side Chain: β-sitosterol has an ethyl group at the C-24 position of its side chain, while this compound has a methyl group at the same position.[5][6]

These minor structural differences result in very similar polarities and hydrophobicities, leading to overlapping retention times on many standard HPLC columns.

Q2: How can I improve peak resolution by modifying the mobile phase?

A2: Optimizing the mobile phase is a critical first step. Since these compounds are hydrophobic, reversed-phase chromatography is typically used.[7]

  • Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile, methanol) to water can alter selectivity. A shallower gradient or even an isocratic elution with a finely tuned solvent ratio may be necessary to improve separation.

  • Organic Modifier: Switching the organic modifier can change selectivity. If you are using acetonitrile, try methanol or a combination of acetonitrile and methanol. Different solvents interact uniquely with the analytes and the stationary phase.

  • Additives: While less common for sterols, adding a very small percentage of a modifier like acetic acid (e.g., 0.01%) can sometimes subtly influence peak shape and resolution.[8]

Q3: What type of HPLC column is recommended for separating this compound and sitosterol?

A3: The choice of stationary phase is crucial for resolving structurally similar compounds.

  • C18 Columns: While standard C18 columns can work, their selectivity may not be sufficient for baseline separation.

  • Phenyl-Hexyl Columns: Columns with a phenyl-hexyl stationary phase have been shown to be effective.[9][10] The phenyl groups provide alternative selectivity through π-π interactions with the double bond in β-sitosterol, which is absent in this compound.

  • C30 Columns: C30 (docosyl) columns are specifically designed for separating hydrophobic, long-chain isomers and can offer superior shape selectivity for sterols.

  • Column Properties: Using a column with a smaller particle size (e.g., < 3 µm) and a longer length can increase efficiency and improve resolution, though this may also increase backpressure.

Q4: Can adjusting the column temperature resolve the co-eluting peaks?

A4: Yes, temperature is a powerful tool for optimizing separation.

  • Effect on Viscosity: Increasing the temperature lowers the mobile phase viscosity, which can improve peak efficiency.

  • Effect on Selectivity: Changing the temperature can alter the selectivity of the separation. The relative retention times of this compound and sitosterol may shift differently with temperature changes. It is recommended to test a range of temperatures (e.g., 30°C to 50°C) to find the optimal condition for your method.[8][10]

Q5: My peaks are still not resolved. Could my sample preparation or injection be the issue?

A5: Yes, improper sample handling can lead to poor chromatography.[11]

  • Column Overload: Injecting too much sample can cause broad, overlapping peaks.[11] Try reducing the injection volume or diluting the sample.

  • Injection Solvent: The sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion and broadening, worsening resolution.

  • Sample Purity: Ensure that the sterol fraction is sufficiently purified. Co-elution can sometimes be caused by an interfering compound from the sample matrix.[12]

Q6: What other analytical strategies can I employ if chromatographic separation remains insufficient?

A6: If optimizing HPLC conditions does not achieve the desired resolution, consider these alternative approaches:

  • Derivatization: Chemically modifying the sterols before analysis can enhance separation. For example, derivatization can introduce chromophores to improve UV detection or alter the polarity of the molecules.[13]

  • Mass Spectrometry (MS) Detection: Using a mass spectrometer as a detector (LC-MS) is a highly effective solution.[8] Even if the compounds co-elute chromatographically, MS can distinguish them based on their different molecular weights (this compound: ~402.7 g/mol ; β-Sitosterol: ~414.7 g/mol ).[3][6] Atmospheric Pressure Chemical Ionization (APCI) is a common and effective ionization source for sterol analysis.[9][10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the co-elution of this compound and sitosterol.

G Troubleshooting Workflow for this compound-Sitosterol Co-elution start Co-elution Observed cat_mobile_phase 1. Mobile Phase Optimization start->cat_mobile_phase cat_column 2. Stationary Phase Evaluation start->cat_column cat_temp 3. Temperature Adjustment start->cat_temp cat_sample 4. Sample & Injection Check start->cat_sample act_gradient Adjust Gradient Slope (Make it shallower) cat_mobile_phase->act_gradient act_solvent Change Organic Modifier (e.g., ACN to MeOH) cat_mobile_phase->act_solvent act_col_type Switch Column Type (e.g., C18 to Phenyl-Hexyl or C30) cat_column->act_col_type act_col_dim Use Longer Column or Smaller Particle Size cat_column->act_col_dim act_temp_inc Increase Temperature (e.g., to 40-50°C) cat_temp->act_temp_inc act_temp_dec Decrease Temperature (e.g., to 30°C) cat_temp->act_temp_dec act_overload Reduce Injection Volume or Sample Concentration cat_sample->act_overload act_solvent_match Match Sample Solvent to Initial Mobile Phase cat_sample->act_solvent_match advanced_options Still No Resolution? Consider Advanced Options act_gradient->advanced_options If unresolved end_resolved Peaks Resolved act_gradient->end_resolved Check Resolution act_solvent->advanced_options If unresolved act_solvent->end_resolved Check Resolution act_col_type->advanced_options If unresolved act_col_type->end_resolved Check Resolution act_col_dim->advanced_options If unresolved act_col_dim->end_resolved Check Resolution act_temp_inc->advanced_options If unresolved act_temp_inc->end_resolved Check Resolution act_temp_dec->advanced_options If unresolved act_temp_dec->end_resolved Check Resolution act_overload->advanced_options If unresolved act_overload->end_resolved Check Resolution act_solvent_match->advanced_options If unresolved act_solvent_match->end_resolved Check Resolution act_ms Use Mass Spec (LC-MS) for Detection advanced_options->act_ms act_deriv Derivatize Sample Pre-Injection advanced_options->act_deriv act_ms->end_resolved act_deriv->end_resolved

Caption: A step-by-step flowchart for diagnosing and resolving co-elution issues.

Quantitative Data Summary

The table below summarizes HPLC conditions from published methods that have successfully separated plant sterols and stanols. This data can be used as a starting point for method development.

ParameterCondition 1 Condition 2 Condition 3
Reference J Agric Food Chem. 2003;51(19):5639-46[9]ResearchGate (2018)[8]CABI Digital Library (2019)[14]
Column Type Luna hexyl-phenylWaters Atlantis dC18HSS C18 SB
Column Dimensions 100 mm x 2.0 mm, 3 µm150 mm x 2.1 mm, 5 µm100 mm x 3.0 mm, 1.7 µm
Mobile Phase Gradient: Acetonitrile in Water (90% to 100%)Gradient: Acetonitrile/Water (0.01% Acetic Acid)Co-solvent: Acetonitrile-Methanol (50:50) with Supercritical CO2
Flow Rate 0.6 mL/min0.5 mL/minNot specified
Temperature 35 °C30 °CNot specified
Detection APCI-MSMSUV (210 nm)
Outcome Differentiated esters of sitosterol, campesterol, sitostanol, and this compound.[9]Quantified various sterols in olive oil.[8]Achieved full separation of campesterol, stigmasterol, and β-sitosterol.[14]

Detailed Experimental Protocol

This protocol is a representative method for the separation of this compound and sitosterol, adapted from successful published research.[9][10] It is intended as a starting point and may require further optimization for specific sample matrices.

1. Sample Preparation (Saponification and Extraction)

  • To a known amount of sample (e.g., 1g of oil), add an ethanolic potassium hydroxide solution.

  • Reflux the mixture to saponify the lipids and free the sterols from their esterified forms.

  • After cooling, extract the unsaponifiable matter, which contains the free sterols, using a non-polar solvent such as n-hexane or diethyl ether.

  • Wash the organic extract with water to remove residual alkali.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of a solvent compatible with the HPLC mobile phase (e.g., methanol/chloroform or the initial mobile phase).[15]

2. HPLC-MS Instrumentation and Conditions

  • HPLC System: An HP 1100 system or equivalent, equipped with a binary pump, autosampler, and column thermostat.[10]

  • Mass Spectrometer: A quadrupole mass selective detector with an Atmospheric Pressure Chemical Ionization (APCI) source.[10]

  • Column: Luna hexyl-phenyl, 100 mm × 2.0 mm i.d., 3 µm particle size.[10]

  • Column Temperature: 35 °C.[10]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start at 90% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 90% B and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 0.6 mL/min.[10]

  • Injection Volume: 5-10 µL (adjust to avoid detector saturation and column overload).

3. MS Detection Parameters (APCI)

  • Ionization Mode: Positive

  • Detection: Scan mode to identify parent ions or Selected Ion Monitoring (SIM) for targeted quantification. Sterols and stanols typically produce [M+H-H₂O]⁺ ions.

  • Nebulizer Gas (Nitrogen): Adjust for optimal signal.

  • Vaporizer Temperature: Set according to instrument recommendations (e.g., 350-450 °C).

  • Capillary Voltage: Optimize for maximum ion intensity.

This comprehensive guide should equip researchers with the necessary knowledge to systematically troubleshoot and resolve the co-elution of this compound and sitosterol.

References

Degradation of campestanol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with campestanol. The information provided addresses common challenges related to this compound degradation during sample preparation and analysis.

Troubleshooting Guide: Degradation of this compound

This guide is designed to help you identify and resolve issues with this compound degradation during your experimental workflow.

Question: I am observing low recovery of this compound in my samples. What are the potential causes and solutions?

Answer:

Low recovery of this compound is a common issue that can arise from degradation at various stages of sample preparation and analysis. As a saturated phytostanol, this compound is generally more stable than unsaturated phytosterols like campesterol.[1] However, it can still degrade under certain conditions. The primary degradation pathway is oxidation, which can be influenced by heat, light, oxygen exposure, and extreme pH.

Here are some potential causes and troubleshooting steps:

  • Sample Storage: Improper storage can lead to gradual degradation.

    • Solution: Store samples at -20°C or lower in airtight containers, protected from light.[2] For extracts dissolved in organic solvents, store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Saponification Conditions: This step, intended to hydrolyze esterified sterols, can be a source of degradation if not optimized.

    • Problem: High temperatures and prolonged exposure to strong alkali can promote oxidation and the formation of artifacts.[1][3]

    • Solution: Opt for cold saponification (room temperature) with ethanolic potassium hydroxide (KOH).[3] If heating is necessary, use the mildest effective conditions and minimize the duration. Ensure the sample is fully submerged in the saponification solution to prevent localized overheating and oxidation.

  • Extraction and Solvent Evaporation: The choice of solvent and the method of solvent removal can impact this compound stability.

    • Problem: Peroxide-containing solvents (e.g., aged ethers) can initiate oxidation. Aggressive solvent evaporation at high temperatures can also lead to degradation.

    • Solution: Use high-purity, peroxide-free solvents for extraction. When evaporating the solvent, use a rotary evaporator at a moderate temperature (e.g., < 40°C) or a stream of inert gas (nitrogen) at room temperature.[4]

  • pH during Liquid-Liquid Extraction: Extreme pH levels can affect the stability and recovery of this compound.

    • Problem: While direct studies on this compound are limited, many phytochemicals are unstable at highly acidic or alkaline pH.[5][6] For extractions from complex matrices like tall oil soap, a pH around 7 was found to be optimal to prevent the formation of water-soluble sodium sterolates at high pH and contamination at low pH.[7]

    • Solution: Whenever possible, neutralize the sample after saponification before proceeding with liquid-liquid extraction. Maintain a pH in the range of 4-7 during aqueous washing steps.[5]

  • Analytical Instrument Conditions (GC): The gas chromatography (GC) system itself can be a source of analyte loss.

    • Problem: Active sites in the GC inlet or on the column can cause adsorption or degradation of sterols.

    • Solution: Ensure proper deactivation of the GC inlet liner and use a high-quality, well-conditioned capillary column. Derivatization of this compound to its trimethylsilyl (TMS) ether is highly recommended for GC analysis as it increases volatility and stability, and reduces the likelihood of on-column degradation.[4][8]

Frequently Asked Questions (FAQs)

Q1: How stable is this compound compared to other phytosterols?

A1: this compound is a phytostanol, meaning its sterol ring is fully saturated. This lack of double bonds makes it significantly more stable and less susceptible to oxidation compared to unsaturated phytosterols like campesterol, β-sitosterol, and stigmasterol.[1]

Q2: What are the primary degradation products of this compound?

A2: The main degradation products of this compound are its oxides, which are formed through oxidation. These include hydroxy, keto, and epoxy derivatives.[3]

Q3: Is it necessary to add an antioxidant during sample preparation?

A3: While this compound is relatively stable, adding an antioxidant like butylated hydroxytoluene (BHT) or tocopherol during sample preparation is a good practice to prevent any potential oxidation, especially if the samples will be exposed to heat or stored for an extended period.[2][9]

Q4: Can I use hot saponification to speed up my sample preparation?

A4: Hot saponification can be used, but it increases the risk of this compound degradation and artifact formation.[1] If you must use heat, it is crucial to optimize the temperature and duration to be as mild as possible. Cold saponification (at room temperature, possibly overnight) is the recommended and safer approach for minimizing degradation.[3]

Q5: What are typical recovery rates for this compound using optimized methods?

A5: With optimized protocols that include steps like cold saponification, appropriate solvent extraction, and derivatization for GC analysis, recovery rates for this compound are typically high. Collaborative studies and single-laboratory validations of analytical methods for phytosterols often report recoveries for this compound in the range of 91% to 106%.[8][10]

Quantitative Data on this compound Degradation

The following table summarizes available quantitative data on the degradation of this compound and related phytostanols under various conditions.

ConditionMatrixThis compound/Phytostanol DegradationReference
Storage
18 weeks at 4°CMargarineTotal phytostanols (sitostanol and this compound) decreased by approximately 20%.[11]
18 weeks at 20°CMargarineTotal phytostanols (sitostanol and this compound) decreased by approximately 30%.[11]
Heating
Frying at 180°CVegetable OilPhytostanols are more stable than phytosterols. Significant oxidation occurs at temperatures above 100°C.[1]
Saponification
Hot vs. ColdGeneralHot saponification can lead to the formation of artifacts. Cold saponification is recommended to avoid this.[1][3]
Overall Method Recovery
GC Method ValidationSaw PalmettoAverage recovery of 99.8% for this compound.[8][10]

Recommended Experimental Protocol for this compound Analysis

This protocol is designed to minimize the degradation of this compound during sample preparation for GC analysis.

1. Sample Preparation and Saponification (Cold Method) a. Weigh an appropriate amount of the homogenized sample into a flask. b. Add an internal standard (e.g., 5α-cholestane). c. Add ethanolic KOH solution. d. Stopper the flask, and stir at room temperature overnight (or for at least 12 hours) in the dark.

2. Extraction of Unsaponifiables a. After saponification, add water to the mixture. b. Extract the unsaponifiable fraction three times with a non-polar solvent such as n-hexane or diethyl ether. c. Combine the organic extracts. d. Wash the combined extract with water until the washings are neutral to pH paper.

3. Drying and Solvent Evaporation a. Dry the organic extract over anhydrous sodium sulfate. b. Filter the dried extract. c. Evaporate the solvent to dryness under reduced pressure at a temperature below 40°C or under a gentle stream of nitrogen.

4. Derivatization for GC Analysis a. To the dry residue, add a derivatizing agent (e.g., a mixture of BSTFA + TMCS in pyridine). b. Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ethers. c. After cooling, the sample is ready for injection into the GC.

5. GC Analysis a. Use a capillary column suitable for sterol analysis (e.g., a non-polar or mid-polarity column). b. Set appropriate temperature programs for the inlet, column, and detector (FID is commonly used). c. Quantify this compound based on the peak area relative to the internal standard.

Visualized Experimental Workflow

experimental_workflow Recommended Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis sample 1. Homogenized Sample add_is 2. Add Internal Standard sample->add_is saponification 3. Cold Saponification (Ethanolic KOH, Room Temp, Overnight) add_is->saponification add_water 4. Add Water saponification->add_water lle 5. Liquid-Liquid Extraction (e.g., n-Hexane) saponification->lle add_water->lle wash 6. Wash Organic Phase lle->wash dry 7. Dry over Na2SO4 wash->dry evaporate 8. Evaporate Solvent (<40°C or N2 stream) dry->evaporate derivatize 9. Derivatization (e.g., TMS ethers) evaporate->derivatize evaporate->derivatize gc_analysis 10. GC-FID Analysis derivatize->gc_analysis

References

Navigating Inconsistent Results in Campestanol Bioactivity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of inconsistent results in campestanol bioactivity assays. By understanding the potential sources of variability, researchers can optimize their experimental designs and improve the reproducibility of their findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known bioactivity?

This compound is a phytostanol, a plant-derived saturated sterol structurally similar to cholesterol. Its most well-documented bioactivity is the reduction of serum cholesterol levels by competitively inhibiting cholesterol absorption in the intestine.[1]

Q2: Why are there often inconsistent results in this compound bioactivity studies?

Inconsistencies in this compound bioactivity data can arise from a multitude of factors, including:

  • Low and Variable Bioavailability: this compound has very low intestinal absorption, estimated to be around 0.16%.[1] This absorption can be influenced by its chemical form (free stanol vs. stanol ester), the food matrix in which it is delivered, and individual genetic variations in transporter proteins like NPC1L1 and ABCG5/G8.[2]

  • Experimental Design Differences: Variations in dosage, duration of treatment, the specific cell line or animal model used, and the chosen endpoints can all contribute to divergent results.

  • Individual Subject Variability: In human and animal studies, factors such as baseline cholesterol levels, gut microbiome composition, age, and sex can all impact the response to this compound.[3]

  • In Vitro Assay Conditions: The choice of cell line, passage number, cell density, serum concentration in the culture medium, and the solvent used to dissolve this compound can significantly affect the outcome of in vitro assays.

Q3: What are some of the reported conflicting bioactivities of this compound beyond cholesterol-lowering?

The anti-inflammatory and anti-cancer effects of this compound and other phytosterols are areas with particularly conflicting reports.[4][5] Some studies suggest that phytosterols can inhibit inflammatory pathways and induce apoptosis in cancer cells, while others show no effect or even contradictory outcomes.[4][5]

Troubleshooting Guide for Inconsistent Bioactivity Assay Results

This guide provides specific troubleshooting advice for common in vitro assays used to assess this compound's bioactivity.

Inconsistent Cytotoxicity (e.g., MTT, LDH assays)
Potential Cause Troubleshooting Recommendation
This compound Solubility and Aggregation Ensure complete solubilization of this compound. Use a suitable solvent like DMSO or ethanol at a low final concentration (<0.1%) in the culture medium. Visually inspect for any precipitation. Consider using a positive control for solubility issues.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to cytotoxic agents. Report the cell line, passage number, and seeding density. If possible, test on multiple cell lines to assess specificity.
Assay Interference The chosen cytotoxicity assay may be prone to interference. For example, colored compounds can interfere with colorimetric assays like MTT. Run appropriate controls, including a vehicle control (medium with solvent) and a blank control (medium only). Consider using a complementary assay that measures a different cell death marker (e.g., LDH release for membrane integrity vs. MTT for metabolic activity).[6]
Incubation Time and Concentration Range Optimize the incubation time and the concentration range of this compound. A short incubation may not be sufficient to induce a response, while a very high concentration might cause non-specific toxicity. Perform a time-course and a wide-range dose-response experiment initially.
Variable Anti-Inflammatory Effects (e.g., Cytokine ELISAs)
Potential Cause Troubleshooting Recommendation
Choice and Concentration of Inflammatory Stimulus The type (e.g., LPS, TNF-α) and concentration of the inflammatory stimulus used can significantly impact the observed anti-inflammatory effect of this compound. Titrate the stimulus to achieve a sub-maximal inflammatory response, allowing for the detection of inhibitory effects.
Timing of this compound Treatment The timing of this compound addition (pre-treatment, co-treatment, or post-treatment relative to the inflammatory stimulus) can alter the outcome. Investigate different treatment schedules to understand the mechanism of action.
Cytokine Measurement Sensitivity Ensure the ELISA kit used has the appropriate sensitivity to detect changes in the cytokine of interest (e.g., IL-6, TNF-α). Follow the manufacturer's protocol carefully and include all recommended controls.
Cellular Model The choice of immune cells (e.g., macrophages like RAW 264.7, or peripheral blood mononuclear cells) will influence the inflammatory response and the effect of this compound.
Discrepancies in Cholesterol Uptake Inhibition
Potential Cause Troubleshooting Recommendation
Micelle Preparation The composition and preparation of micelles used to deliver cholesterol to the cells are critical. Ensure consistent preparation of micelles containing radiolabeled or fluorescently labeled cholesterol, bile salts, and fatty acids.
Caco-2 Cell Differentiation Caco-2 cells, a common model for intestinal absorption, need to be fully differentiated to form a polarized monolayer that mimics the intestinal epithelium. This typically requires 21 days of culture post-confluence.[3][7] Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
Competition with Other Sterols The presence of other sterols or stanols in the assay medium can compete with this compound and affect its inhibitory activity on cholesterol uptake.[8] Use a defined, serum-free medium for the uptake assay where possible.
Quantification Method The method used to quantify cholesterol uptake (e.g., scintillation counting for radiolabels, fluorescence measurement) should be validated and have appropriate controls to account for background signal.

Quantitative Data on Inconsistent this compound Bioactivity

The following tables summarize the range of results reported in the literature, highlighting the variability in this compound's bioactivity.

Table 1: Reported In Vitro Cytotoxicity of this compound and Related Phytosterols

CompoundCell LineAssayIC50 ValueReference
CampesterolOvarian Cancer (SKOV-3)Not SpecifiedAntiproliferative effects observed[9]
β-SitosterolOvarian Cancer (SKOV-3)Not SpecifiedInduced apoptosis[9]
CampesterolCaco-2Neutral Red UptakeDecreased viability at 12.5 µM[10]
β-SitosterolCaco-2Neutral Red UptakeDecreased viability at 12.5 µM[10]

Note: Specific IC50 values for this compound are not consistently reported, contributing to the difficulty in direct comparison. The data for the closely related campesterol and β-sitosterol are included to illustrate the range of observed effects.

Table 2: Reported Cholesterol Absorption/Uptake Inhibition by this compound

Study TypeModelThis compound Administration% Cholesterol Absorption/Uptake InhibitionReference
Human StudyHealthy SubjectsIntestinal perfusion with this compoundThis compound absorption was 12.5%[11]
Animal StudyRabbitsDiet with this compound and sitostanolThis compound absorption declined from 3% to 0.3%[8]
In VitroCaco-2 cells-Varies depending on experimental conditions[3][7]

Key Experimental Protocols

Protocol 1: In Vitro Cholesterol Uptake Assay using Caco-2 Cells

This protocol is adapted from established methods for measuring cholesterol uptake in a human intestinal cell line model.[2][3][7]

1. Cell Culture and Differentiation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells on permeable Transwell® inserts and grow for 21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer.
  • Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).

2. Micelle Preparation:

  • Prepare a micellar solution containing:
  • Radiolabeled [14C]-cholesterol or fluorescent NBD-cholesterol
  • Sodium taurocholate (a bile salt)
  • Oleic acid (a fatty acid)
  • Phosphatidylcholine
  • Sonicate the mixture to form uniform micelles.

3. Cholesterol Uptake Assay:

  • Wash the differentiated Caco-2 cell monolayers with serum-free medium.
  • Add the prepared micellar solution containing labeled cholesterol and the desired concentration of this compound (or vehicle control) to the apical side of the Transwell® inserts.
  • Incubate for 2-4 hours at 37°C.
  • After incubation, wash the cells extensively with cold PBS to remove unbound micelles.
  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
  • Quantify the amount of labeled cholesterol taken up by the cells using a scintillation counter (for [14C]-cholesterol) or a fluorescence plate reader (for NBD-cholesterol).
  • Normalize the cholesterol uptake to the total protein content of the cell lysate.

Protocol 2: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the effect of this compound on cell viability through metabolic activity.[4][5][12][13][14]

1. Cell Seeding:

  • Seed the desired cell line in a 96-well plate at a predetermined optimal density.
  • Allow the cells to adhere and grow for 24 hours.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
  • Replace the medium in the cell plate with the medium containing the different concentrations of this compound or vehicle control.

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Mix thoroughly and measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells (medium only) from all other readings.
  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified NF-κB Signaling Pathway in Inflammation

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation This compound This compound This compound->IKK Complex Potential Inhibition (Inconsistent Evidence) Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression

Caption: Potential (but inconsistently reported) inhibition of the NF-κB signaling pathway by this compound.

Diagram 2: Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound (Potential Inducer) Bcl-2_family Bcl-2 Family Proteins (Bax/Bak activation) This compound->Bcl-2_family Cytochrome_c Cytochrome c Bcl-2_family->Cytochrome_c Release Apoptosome Apaf-1 Cytochrome c Pro-Caspase-9 Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Executioner Caspase-3 Apoptosome->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Cellular Substrate Cleavage

Caption: The intrinsic apoptosis pathway potentially activated by this compound, leading to cell death.

Diagram 3: General Workflow for an In Vitro Bioactivity Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select and maintain cell line) Cell_Seeding 3. Cell Seeding (Plate cells in multi-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Dissolve and dilute this compound) Treatment 4. Treatment (Add this compound to cells) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (Allow for biological response) Treatment->Incubation Assay 6. Perform Bioactivity Assay (e.g., MTT, ELISA, Uptake Assay) Incubation->Assay Data_Acquisition 7. Data Acquisition (Measure absorbance, fluorescence, etc.) Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % viability, IC50, etc.) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for conducting an in vitro bioactivity assay with this compound.

References

Campestanol Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage stability of campestanol. It includes a detailed troubleshooting guide for experimental analysis, frequently asked questions, and established experimental protocols.

Troubleshooting Guides

Researchers may encounter several challenges during the analysis of this compound stability. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Inconsistent or Drifting Peak Retention Times in HPLC/GC Analysis

Potential Cause Troubleshooting Steps
Fluctuations in Column Temperature - Ensure the column oven is functioning correctly and maintaining a stable temperature.- Allow adequate time for the column to equilibrate at the set temperature before starting a run.
Inconsistent Mobile Phase Composition - Prepare fresh mobile phase for each analytical run.- If using a gradient, ensure the pump's mixing performance is optimal.- Degas the mobile phase to prevent bubble formation.
Column Degradation or Contamination - Flush the column with a strong solvent to remove contaminants.- If the problem persists, consider replacing the column.- Use a guard column to protect the analytical column from strongly retained impurities.
Leaks in the System - Check all fittings and connections for any signs of leakage.- Ensure that pump seals are in good condition and replace if necessary.

Issue 2: Appearance of Ghost Peaks in the Chromatogram

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents - Use high-purity solvents for mobile phase preparation.- Filter all solvents before use.
Carryover from Previous Injections - Implement a robust needle and injector washing protocol between injections.- Inject a blank solvent run to confirm the absence of carryover.
Sample Degradation in the Autosampler - Ensure the autosampler temperature is controlled and appropriate for the stability of this compound in the chosen solvent.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Steps
Column Overload - Dilute the sample to a lower concentration.- Reduce the injection volume.
Inappropriate Mobile Phase pH - Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Presence of Active Sites on the Column - Use a column with end-capping to minimize interactions with free silanol groups.- Add a competitive agent to the mobile phase to block active sites.
Extra-column Volume - Minimize the length and diameter of tubing between the injector, column, and detector.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years[1].

Q2: How should this compound be stored when dissolved in a solvent?

When in a solvent, it is recommended to store this compound solutions at -80°C. For the related compound, campesterol, stability in solvent at this temperature is maintained for at least one year[2]. The choice of solvent can also impact stability; ensure the solvent is inert and of high purity.

Q3: What are the primary degradation products of this compound?

Like other phytosterols, this compound is susceptible to oxidation, especially at elevated temperatures. The primary degradation products are typically phytosterol oxidation products (POPs), which can include:

  • Hydroxy derivatives

  • Epoxy derivatives

  • Keto derivatives (e.g., 7-ketothis compound)

  • Triol derivatives [1][2][3][4]

Q4: Which analytical techniques are best suited for monitoring this compound stability?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for analyzing this compound and its degradation products.[2][3][5]

  • GC , often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a robust method but typically requires derivatization of this compound to increase its volatility.[5][6]

  • HPLC , usually with UV or MS detection, can often be performed without derivatization. A stability-indicating HPLC method should be developed and validated to ensure it can separate intact this compound from its potential degradation products.[7][8][9][10][11]

Q5: Are there any known interferences to be aware of during the analysis of this compound?

Yes, during mass spectrometry analysis, interferences from other phytosterols can occur. For instance, ions from campesterol can potentially interfere with the detection of β-sitosterol[6]. It is crucial to develop a chromatographic method with sufficient resolution to separate this compound from other structurally related sterols that may be present in the sample matrix.

Data Presentation

The following table summarizes the known stability data for this compound and related phytosterols under various storage conditions.

CompoundFormStorage Temperature (°C)SolventDurationStabilityReference
This compound Solid-20N/A≥ 4 yearsStable[1]
Campesterol Powder-20N/A3 yearsStable[2]
Campesterol Solution-80Ethanol1 yearStable[2]
Phytosterols In Margarine4N/A18 weeks~20% degradation[11]
Phytosterols In Margarine20N/A18 weeks~30% degradation[11]

Experimental Protocols

Protocol: Stability-Indicating Analysis of this compound by Gas Chromatography (GC)

This protocol is adapted from established methods for phytosterol analysis and is designed to separate and quantify this compound in the presence of its degradation products.[5][6]

1. Sample Preparation (Saponification) a. Accurately weigh a sample containing this compound into a screw-capped tube. b. Add an internal standard (e.g., 5α-cholestane). c. Add 2 M ethanolic potassium hydroxide. d. Cap the tube tightly and heat at 70°C for 1 hour with occasional vortexing. e. Allow the tube to cool to room temperature.

2. Extraction a. Add water and an extraction solvent (e.g., toluene or hexane) to the saponified sample. b. Vortex vigorously for 30 seconds. c. Centrifuge to separate the layers. d. Carefully transfer the upper organic layer to a new tube. e. Repeat the extraction twice more and combine the organic layers. f. Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization a. To the dried extract, add a derivatizing agent (e.g., a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a suitable solvent). b. Cap the tube and vortex for 30 seconds. c. Let the reaction proceed at room temperature for at least 15 minutes. This converts the hydroxyl group of this compound to a more volatile trimethylsilyl (TMS) ether.

4. GC-FID Analysis a. GC Column: Use a non-polar capillary column (e.g., DB-5ms or equivalent). b. Injector Temperature: 280°C. c. Oven Temperature Program:

  • Initial temperature: 200°C, hold for 1 minute.
  • Ramp to 300°C at 10°C/minute.
  • Hold at 300°C for 10 minutes. d. Detector Temperature (FID): 320°C. e. Carrier Gas: Helium or Hydrogen at a constant flow rate. f. Injection Volume: 1 µL.

5. Data Analysis a. Identify the peaks for the internal standard and this compound-TMS ether based on their retention times compared to a standard solution. b. Quantify the amount of this compound by comparing the peak area ratio of this compound to the internal standard against a calibration curve. c. Monitor for the appearance of new peaks or a decrease in the this compound peak area over time, which would indicate degradation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis weigh Weigh Sample & Add Internal Standard saponify Saponification (KOH/Ethanol, 70°C) weigh->saponify extract Liquid-Liquid Extraction (Toluene/Hexane) saponify->extract evaporate Evaporate to Dryness (Nitrogen Stream) extract->evaporate derivatize TMS Ether Formation (HMDS/TMCS) evaporate->derivatize gc_analysis GC-FID Analysis derivatize->gc_analysis data_analysis Data Interpretation & Quantification gc_analysis->data_analysis

Caption: Workflow for GC-based stability analysis of this compound.

degradation_pathway cluster_stress Stress Factors cluster_products Oxidation Products (POPs) This compound This compound Hydroxy Hydroxy-campestanol This compound->Hydroxy Epoxy Epoxy-campestanol This compound->Epoxy Keto 7-Keto-campestanol This compound->Keto Triol Triol-campestanol This compound->Triol Heat Heat Heat->this compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound

Caption: General oxidative degradation pathway for this compound.

References

Validation & Comparative

Campestanol vs. Sitostanol: A Comparative Analysis of Efficacy in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cholesterol-lowering nutraceuticals, plant stanols, particularly campestanol and sitostanol, have garnered significant attention from the scientific community. A comprehensive review of existing experimental data reveals nuances in their efficacy and mechanisms of action. This guide provides a detailed comparison of this compound and sitostanol, offering researchers, scientists, and drug development professionals a data-driven overview to inform future research and therapeutic development.

Executive Summary

Both this compound and sitostanol effectively reduce low-density lipoprotein (LDL) cholesterol by inhibiting its absorption in the intestine. However, studies suggest that sitostanol may be more potent in this regard. The primary mechanism involves the displacement of cholesterol from micelles and interference with the Niemann-Pick C1-Like 1 (NPC1L1) transporter, a key protein in cholesterol uptake by enterocytes. While both stanols are poorly absorbed compared to cholesterol, this compound exhibits a slightly higher absorption rate than sitostanol.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies on this compound and sitostanol.

Table 1: Comparative Efficacy in LDL Cholesterol Reduction

Study Participant GroupInterventionDaily DoseDurationLDL Cholesterol Reduction (from baseline)Citation
Postmenopausal womenSitostanol ester-rich margarine (this compound:sitostanol 1:11)3.18 g6 weeks8%[1]
Postmenopausal womenThis compound ester-rich margarine (this compound:sitostanol 1:2)3.16 g6 weeks10%[1]
Children with familial hypercholesterolemiaSitosterol6 g3 months20%[2]
Children with familial hypercholesterolemiaSitostanol1.5 g7 months29%[2]
Hypercholesterolemic menSitostanol-containing phytosterol mixture1.7 g30 days24.4%[3]
Hypercholesterolemic men (low lathosterol:campesterol ratio)Sitostanol-supplemented margarine2 g4 weeks13.8%[4]

Table 2: Intestinal Absorption Rates

SterolAbsorption Rate (%)Citation
Cholesterol35-70%[5]
This compound~0.155%
Sitostanol~0.044%
Campesterol~1.89%
Sitosterol~0.512%

Mechanism of Action: Signaling Pathways

The primary mechanism by which plant stanols reduce cholesterol absorption involves their interaction with key proteins in the intestinal enterocytes. Both this compound and sitostanol compete with cholesterol for incorporation into micelles, which is a prerequisite for absorption. Subsequently, they interfere with the uptake of cholesterol from the intestinal lumen into the enterocytes, a process mediated by the NPC1L1 transporter. Once inside the enterocyte, cholesterol can be esterified and packaged into chylomicrons for transport into the bloodstream. Unesterified sterols, including plant stanols and excess cholesterol, are actively transported back into the intestinal lumen by the ATP-binding cassette transporters ABCG5 and ABCG8. Sitostanol's greater hydrophobicity is thought to contribute to a more effective displacement of cholesterol from micelles.[1]

Cholesterol_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Micelle Mixed Micelles (Cholesterol, this compound, Sitostanol) NPC1L1 NPC1L1 Transporter Micelle->NPC1L1 Uptake Cholesterol Cholesterol NPC1L1->Cholesterol Stanols This compound & Sitostanol NPC1L1->Stanols ACAT2 ACAT2 Cholesterol->ACAT2 Esterification ABCG5_G8 ABCG5/G8 Transporter Cholesterol->ABCG5_G8 Efflux Stanols->ABCG5_G8 Efflux Chylomicron Chylomicrons ACAT2->Chylomicron Blood To Circulation Chylomicron->Blood ABCG5_G8->Micelle

Figure 1. Simplified signaling pathway of intestinal cholesterol absorption and the role of plant stanols.

Experimental Protocols

Measurement of Intestinal Sterol Absorption via Intestinal Perfusion

This method directly measures the disappearance of a sterol from a defined segment of the intestine.

  • Catheter Placement: A multi-lumen catheter is positioned in the jejunum of the subject.

  • Perfusion Solution: A micellar solution containing a known concentration of the test sterol (e.g., radio-labeled this compound or sitostanol) and a non-absorbable marker (e.g., polyethylene glycol) is infused through the proximal port of the catheter.

  • Sample Collection: The intestinal contents are continuously collected from a distal port.

  • Analysis: The concentrations of the test sterol and the non-absorbable marker in the collected fluid are determined.

  • Calculation: The absorption of the sterol is calculated based on the change in its concentration relative to the non-absorbable marker.

Quantification of Serum Sterols by Gas-Liquid Chromatography (GLC)

GLC is a standard method for separating and quantifying different sterols in a biological sample.

  • Sample Preparation: Serum samples are subjected to saponification to hydrolyze stanol esters and release free stanols.

  • Extraction: The non-saponifiable fraction, containing the free sterols, is extracted using an organic solvent (e.g., hexane).

  • Derivatization: The hydroxyl group of the sterols is derivatized (e.g., silylation) to increase their volatility for GLC analysis.

  • GLC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column and a flame ionization detector (FID). The different sterols are separated based on their retention times.

  • Quantification: The concentration of each sterol is determined by comparing its peak area to that of an internal standard.

Experimental_Workflow cluster_absorption Intestinal Absorption Study cluster_quantification Serum Sterol Quantification A1 Catheter Placement in Jejunum A2 Perfusion with Sterol Solution A1->A2 A3 Sample Collection A2->A3 A4 Analysis of Sterol Concentration A3->A4 C1 Comparative Efficacy Analysis A4->C1 Data Interpretation B1 Serum Sample Saponification B2 Solvent Extraction B1->B2 B3 Derivatization B2->B3 B4 Gas-Liquid Chromatography B3->B4 B4->C1

Figure 2. General experimental workflow for comparing this compound and sitostanol efficacy.

Conclusion

The available evidence suggests that while both this compound and sitostanol are effective in reducing LDL cholesterol, sitostanol appears to be the more potent of the two, likely due to its lower intestinal absorption and more efficient inhibition of cholesterol uptake. The choice between these two stanols in a therapeutic context may depend on the desired magnitude of LDL cholesterol reduction and patient-specific factors. Further head-to-head clinical trials with standardized formulations are warranted to definitively establish the relative efficacy of this compound and sitostanol. Researchers are encouraged to utilize robust methodologies, such as the intestinal perfusion technique and gas-liquid chromatography, to ensure the accuracy and comparability of future findings.

References

A Comparative Analysis of Campestanol and Campesterol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioactive properties of campestanol and campesterol, two prominent phytosterols. The analysis is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding their respective biological effects and mechanisms of action.

Introduction

Campesterol and its saturated derivative, this compound, are plant-derived sterols structurally similar to cholesterol.[1][2] They are common components of the human diet, found in vegetables, fruits, nuts, and seeds.[3][4] Both compounds are recognized for their health benefits, primarily their ability to lower cholesterol levels.[5][6] However, their bioactivities extend to anti-inflammatory and anticancer properties.[7][8] This guide delves into a comparative analysis of these effects, presenting quantitative data, experimental methodologies, and visual representations of their mechanisms.

Comparative Bioactivity Data

The primary bioactivities of this compound and campesterol are summarized below. The data highlights their differential effects on intestinal absorption, inflammation, and cancer cell proliferation.

BioactivityParameterThis compoundCampesterolSource
Intestinal Absorption Absorption Efficiency (%)~0.16% - 12.5%~1.9% - 9.6%[9][10][11]
Cholesterol Lowering MechanismCompetes with cholesterol for micellar incorporation, reducing absorption.[1]Competes with cholesterol for micellar incorporation, reducing absorption.[5][10][1][5][10]
Anti-inflammatory Key PathwayInhibition of NF-κB signaling pathway.Inhibition of NF-κB-COX-2-PGE2 signaling pathway.[12][13][12][13]
EffectReduction of pro-inflammatory cytokines.Reduction of pro-inflammatory mediators (e.g., TNF-α, IL-6, IL-1β) and matrix degradation enzymes.[14][15][14][15]
Anticancer MechanismInduction of apoptosis, inhibition of cell growth.[8]Anti-angiogenic effects by inhibiting endothelial cell proliferation and tube formation.[16][17][8][16][17]
Cell Line SpecificityStudied in various models, often as part of a phytosterol mixture.Demonstrated cytotoxicity in HUVECs (IC50 > 50 µg/mL) and inhibition of bFGF-induced neovascularization.[16][17][16][17]

Key Bioactivities: A Deeper Dive

Cholesterol Metabolism and Intestinal Absorption

Both this compound and campesterol exert their primary cholesterol-lowering effects within the intestine. By competing with dietary and biliary cholesterol for incorporation into micelles, they effectively reduce the amount of cholesterol absorbed into the bloodstream.[1][10]

Surprisingly, studies using intestinal perfusion in healthy subjects have shown that this compound, the saturated derivative, has a higher absorption rate (12.5%) compared to its unsaturated counterpart, campesterol (9.6%).[9] This contradicts the general assumption that hydrogenation decreases a sterol's absorbability.[9] Despite its higher absorption, the overall bioavailability of both phytosterols remains low compared to cholesterol (50-60%).[10] The presence of other sterols, like sitostanol, can further reduce the absorption of this compound.[2]

G cluster_enterocyte Enterocyte (Intestinal Cell) chol Dietary/Biliary Cholesterol npc1l1 NPC1L1 Transporter camp Campesterol stanol This compound absorption Absorption into Bloodstream

Anti-inflammatory Activity

Campesterol has demonstrated significant anti-inflammatory effects by inhibiting several pro-inflammatory mediators.[14][18] Studies suggest it can downregulate cytokines like IL-6 and TNF-α.[12] The mechanism often involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a central regulator of inflammation.[12][13] By preventing the activation and nuclear translocation of NF-κB, these phytosterols can reduce the expression of downstream inflammatory targets like COX-2 and subsequent prostaglandin E2 (PGE2) production.[12][13] While less studied individually, this compound is often present in phytosterol mixtures that show potent anti-inflammatory activity.[12]

G stimulus Inflammatory Stimulus (e.g., LPS) nfkb_activation NF-κB Activation stimulus->nfkb_activation ps Campesterol / This compound ps->nfkb_activation Inhibition nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation gene_expression Pro-inflammatory Gene Expression nfkb_translocation->gene_expression cox2 COX-2 gene_expression->cox2 cytokines TNF-α, IL-6 gene_expression->cytokines pge2 PGE2 cox2->pge2

Anticancer Potential

Phytosterols, including campesterol and this compound, are recognized for their potential role in cancer prevention.[8] Their anticancer activities are multifaceted, involving the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels that feed tumors).[8]

Campesterol, in particular, has been shown to possess anti-angiogenic properties. It can inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVECs) and disrupt neovascularization in the chick chorioallantoic membrane (CAM) model.[16][17]

Experimental Protocols

Protocol 1: Intestinal Absorption Measurement via Intestinal Perfusion

This protocol is adapted from methods used to determine the absorption rates of different sterols in the human jejunum.[9]

Objective: To quantify and compare the absorption rates of this compound and campesterol.

Methodology:

  • Subject Preparation: Healthy human subjects are fasted overnight.

  • Perfusion Tube Placement: A multi-lumen tube is positioned in the upper jejunum under fluoroscopic guidance.

  • Perfusion Solution: A solution containing known concentrations of this compound, campesterol, cholesterol, and a non-absorbable marker (e.g., sitostanol) is prepared in a micellar solution resembling intestinal contents.

  • Perfusion: The solution is infused through the proximal opening of the intestinal segment at a constant rate.

  • Sample Collection: Samples of the intestinal contents are collected from the distal end of the segment at regular intervals.

  • Analysis: The concentrations of all sterols and the non-absorbable marker in the collected samples are quantified using Gas-Liquid Chromatography (GLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The absorption of each sterol is calculated based on the change in the ratio of its concentration to that of the non-absorbable marker between the infused and collected solutions.

Protocol 2: In Vitro Anti-inflammatory Activity using a Co-Culture Model

This protocol assesses the anti-inflammatory effects of the compounds on a model that mimics the intestinal barrier.[12][13]

Objective: To evaluate the ability of this compound and campesterol to reduce inflammatory responses in intestinal and immune cells.

Methodology:

  • Cell Culture:

    • Human intestinal epithelial cells (Caco-2) are seeded on the apical side of a Transwell® insert and allowed to differentiate for 21 days to form a monolayer.

    • Macrophage cells (RAW264.7) are seeded in the basolateral compartment of the culture plate.

  • Treatment: The differentiated Caco-2 cells are treated apically with non-toxic concentrations of this compound or campesterol for a specified period (e.g., 90 minutes).

  • Inflammatory Challenge: The macrophages in the basolateral compartment are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) for 24 hours.

  • Marker Analysis:

    • Cytokines: Levels of TNF-α, IL-6, and other cytokines in the basolateral medium are quantified using ELISA kits.

    • Protein Expression: Cells are lysed, and the expression and activation (e.g., phosphorylation) of key inflammatory proteins like NF-κB p65 and COX-2 are analyzed by Western Blot.

    • Nitric Oxide (NO): The production of NO, an inflammatory mediator, is measured in the culture medium using the Griess assay.

G cluster_treatment Experiment cluster_analysis Analysis start Start: Seed Caco-2 cells on Transwell insert differentiate Differentiate Caco-2 cells (21 days) to form monolayer start->differentiate seed_raw Seed RAW264.7 macrophages in basolateral compartment differentiate->seed_raw treat 1. Apical Treatment: Add this compound or Campesterol to Caco-2 seed_raw->treat stimulate 2. Basolateral Challenge: Add LPS to stimulate macrophages (24h) treat->stimulate elisa ELISA: Measure TNF-α, IL-6 in basolateral medium stimulate->elisa Collect samples western Western Blot: Analyze NF-κB, COX-2 in cell lysates stimulate->western Collect samples griess Griess Assay: Measure Nitric Oxide (NO) in medium stimulate->griess Collect samples end End: Compare inflammatory marker levels elisa->end western->end griess->end

Conclusion

Both this compound and campesterol exhibit valuable bioactivities, particularly in cholesterol management and inflammation control. While structurally similar, they show key differences in their intestinal absorption rates, with this compound being more readily absorbed than campesterol.[9] Campesterol is well-documented for its anti-inflammatory and anti-angiogenic properties, with defined mechanisms involving the NF-κB pathway.[12][14][16] Further head-to-head comparative studies are needed to fully elucidate the specific advantages and therapeutic potentials of each compound. This guide provides a foundational understanding for researchers aiming to harness the health benefits of these important phytosterols.

References

A Comparative Guide to the Validation of a GC-MS Method for Campestanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of campestanol, a saturated plant sterol, is crucial for various applications, from clinical studies to food science. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and robust technique for this purpose. This guide provides an objective comparison of a validated GC-MS method with alternative analytical techniques, supported by experimental data, to aid in selecting the most suitable method for your research needs.

Method Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data comparing a typical validated GC-MS method for this compound with a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Performance MetricGC-MS MethodLC-MS/MS Method
Linearity (Correlation Coefficient, r²) ≥ 0.995[1]> 0.99
Linearity Range 2.5 - 200 µg/mL[1]0.05 - 10 µg/mL[2]
Accuracy (Recovery) 98.5% - 105%[1]Not explicitly stated for this compound, but recoveries for similar phytosterols ranged from 77% to 92% in a comparable method.[3]
Precision (Repeatability, %RSD) 1.52% - 7.27%[1]Intra-day precision <7% for all sterols in a similar method.[3]
Limit of Detection (LOD) 0.1 µg/mL[4]0.005 µg/mL[2]
Limit of Quantification (LOQ) Not explicitly stated, but detectable at ≥ 1.00 mg/100g in samples.[1]Not explicitly stated for this compound, but a similar method reported an LLOQ of 0.05 µg/mL for phytosterols.[2]
Analysis Time ~7 minutes (Fast GC-MS)[5]~1.3 minutes[2]
Derivatization Required? YesNo

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Here are the key experimental protocols for both the GC-MS and LC-MS/MS quantification of this compound.

GC-MS Method Protocol

This method involves the saponification of sterol esters, extraction of the unsaponifiable fraction, and derivatization to form volatile trimethylsilyl (TMS) ethers prior to GC-MS analysis.

1. Sample Preparation and Saponification:

  • Weigh an appropriate amount of the sample into a screw-capped tube.

  • Add an internal standard (e.g., 5α-cholestane).

  • Add ethanolic potassium hydroxide solution.

  • Heat at a high temperature (e.g., 80°C for 45 minutes for milk samples) to hydrolyze the sterol esters.[4]

2. Extraction:

  • After cooling, add water and an extraction solvent such as toluene or hexane.[1]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic (upper) layer containing the unsaponifiable fraction to a new tube.

3. Derivatization:

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to form the TMS ethers of the sterols.[4]

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a capillary column suitable for sterol analysis (e.g., DB-5MS).

  • Employ a temperature program to separate the sterols.

  • The mass spectrometer is typically operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[6]

LC-MS/MS Method Protocol

This method offers a more direct analysis by eliminating the need for derivatization.

1. Sample Preparation and Saponification:

  • Similar to the GC-MS method, the sample is first saponified with ethanolic potassium hydroxide to release free sterols.

2. Extraction:

  • The free sterols are then extracted using a non-polar solvent like hexane.

3. LC-MS/MS Analysis:

  • The hexane extract is evaporated and the residue is reconstituted in an appropriate solvent (e.g., isopropanol).

  • The sample is injected into the LC-MS/MS system.

  • A C18 reversed-phase column is commonly used for separation.

  • The mass spectrometer, often equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizing the Workflow

To better illustrate the key differences in the experimental workflows, the following diagrams were generated.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Saponification Saponification Extraction Extraction Saponification->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

GC-MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Saponification Saponification Extraction Extraction Saponification->Extraction LCMSMS_Analysis LC-MS/MS Analysis Extraction->LCMSMS_Analysis

References

A Guide to Inter-laboratory Analysis of Campestanol in Food Matrices: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of phytosterols like campestanol in food matrices is critical for quality control, nutritional labeling, and assessing potential physiological effects. This guide provides an objective comparison of analytical methodologies for this compound analysis, supported by inter-laboratory experimental data, to aid in method selection and validation.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound analysis is a trade-off between various factors including sensitivity, selectivity, sample throughput, and cost. While Gas Chromatography (GC) is a well-established and robust technique, Liquid Chromatography (LC) methods offer viable alternatives with specific advantages.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by detection based on ionization in a hydrogen flame.Separation of volatile compounds with identification and quantification based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.
Derivatization Typically required to increase volatility and improve peak shape (e.g., silylation).[1][2][3]Often required for the same reasons as GC-FID.[3]Can often be avoided, simplifying sample preparation.[4]
Selectivity Good, but can be limited by co-eluting compounds.Excellent, allows for definitive identification of this compound.Varies with detector (UV, MS); LC-MS offers high selectivity.[5][6]
Sensitivity Generally good for many food applications.Very high, especially in selected ion monitoring (SIM) mode.Good, can be enhanced with specific detectors like fluorescence or mass spectrometry.
Inter-laboratory Reproducibility Proven through collaborative studies (see Table 1).[2]Expected to be high with standardized methods.Data from large-scale collaborative studies is less common.
Cost & Complexity Relatively lower instrument cost and simpler operation.Higher instrument cost and complexity.Instrument cost varies; can be simpler to operate than GC-MS.
Analysis Time Generally faster run times compared to traditional HPLC.Similar run times to GC-FID.Can be longer, though UHPLC offers faster analysis.

Inter-laboratory Performance of GC-FID for this compound Analysis

A significant inter-laboratory collaborative study was conducted to evaluate a method for the determination of campesterol (structurally similar to this compound) in dietary supplements.[2] Ten laboratories participated in the analysis of various materials, and the results provide a strong indication of the method's performance in a real-world setting.

Table 1: Inter-laboratory Study Results for Campesterol Analysis by GC-FID [2]

Performance MetricResult
Number of Collaborating Laboratories 10
Recovery of Fortified Sample 99.8%
Repeatability Relative Standard Deviation (RSDr) 3.93% - 17.3%
Reproducibility Relative Standard Deviation (RSDR) 7.97% - 22.6%
HorRat Values for Reproducibility 1.02 - 2.16

The HorRat value is a measure of the acceptability of the precision of a method, with values between 0.5 and 2.0 generally considered acceptable.

Experimental Protocols

A detailed experimental protocol is crucial for achieving reproducible results. The following is a summary of a widely used GC-FID method for phytosterol analysis, based on a modification of AOAC Official Method 994.10.[2][3]

Sample Preparation and Saponification
  • Objective: To hydrolyze sterol esters and release free sterols.

  • A known weight of the food sample is saponified at a high temperature with an ethanolic potassium hydroxide (KOH) solution.

Extraction
  • Objective: To isolate the unsaponifiable fraction containing the phytosterols.

  • The saponified mixture is cooled, and the unsaponifiable matter, which includes this compound, is extracted with an organic solvent such as toluene.

Derivatization
  • Objective: To increase the volatility of the sterols for GC analysis.

  • The extracted and dried unsaponifiable fraction is derivatized to form trimethylsilyl (TMS) ethers.

Gas Chromatographic Analysis
  • Objective: To separate and quantify the derivatized this compound.

  • The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Quantification is typically performed using an internal standard.

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between different methodologies, the following diagrams are provided.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_quant Data Analysis Sample Food Matrix Sample Saponification Saponification (Hydrolysis of Esters) Sample->Saponification Extraction Extraction of Unsaponifiables Saponification->Extraction Derivatization Derivatization (e.g., Silylation for GC) Extraction->Derivatization Required for GC HPLC_Analysis High-Performance Liquid Chromatography (HPLC-UV/MS) Extraction->HPLC_Analysis Often Direct GC_Analysis Gas Chromatography (GC-FID or GC-MS) Derivatization->GC_Analysis Quantification Quantification of This compound GC_Analysis->Quantification HPLC_Analysis->Quantification

A generalized workflow for the analysis of this compound in food matrices.

Comparison of Analytical Techniques cluster_gc_pros Advantages of GC cluster_gc_cons Disadvantages of GC cluster_hplc_pros Advantages of HPLC cluster_hplc_cons Disadvantages of HPLC GC Gas Chromatography (GC) GC_Pro1 High Resolution GC->GC_Pro1 GC_Pro2 Speed & Sensitivity (for volatile compounds) GC->GC_Pro2 GC_Pro3 Lower Operating Costs GC->GC_Pro3 GC_Con1 Requires Volatile & Thermally Stable Analytes GC->GC_Con1 GC_Con2 Derivatization Often Necessary GC->GC_Con2 HPLC High-Performance Liquid Chromatography (HPLC) HPLC_Pro1 Handles Non-volatile & Heat-sensitive Compounds HPLC->HPLC_Pro1 HPLC_Pro2 No Derivatization Needed (Often) HPLC->HPLC_Pro2 HPLC_Pro3 Versatile for Polar Compounds HPLC->HPLC_Pro3 HPLC_Con1 Potentially Longer Analysis Time HPLC->HPLC_Con1 HPLC_Con2 Higher Solvent Costs HPLC->HPLC_Con2

Key advantages and disadvantages of GC and HPLC for this compound analysis.

Conclusion and Recommendations

The choice of an analytical method for this compound determination in food matrices depends on the specific requirements of the laboratory and the intended application of the data.

  • For routine quality control and regulatory compliance , the GC-FID method, supported by extensive collaborative study data, offers a robust, reliable, and cost-effective solution.[2] Its performance in terms of recovery and reproducibility has been well-documented.

  • For research and development, or when dealing with complex matrices where co-elution is a concern , GC-MS provides enhanced selectivity and sensitivity, allowing for more confident identification and quantification of this compound.

  • When analyzing heat-sensitive or non-volatile samples, or to simplify sample preparation by avoiding derivatization , HPLC-based methods, particularly those coupled with mass spectrometry, are a powerful alternative.

To ensure the accuracy and comparability of results, participation in proficiency testing programs, such as those offered by AOCS and FAPAS, is highly recommended.[7][8] These programs provide an external and independent assessment of a laboratory's performance and are a valuable tool for continuous improvement and accreditation.

References

A Guide to Certified Reference Materials for Campestanol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of campestanol is crucial for various applications, from studying its cholesterol-lowering effects to its role in plant biochemistry. Certified Reference Materials (CRMs) are indispensable for ensuring the quality and reliability of these analytical measurements. This guide provides a comparison of analytical methodologies that utilize this compound reference standards, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance
Performance MetricResult
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (Recovery) 98.5% to 105%
Precision (Repeatability, RSDr) 1.52% to 7.27%
Limit of Quantification (LOQ) 1.00 mg/100 g
Data is based on a single-laboratory validation study for the determination of campesterol and other phytosterols in dietary supplements.[1]
Alternatives to this compound CRMs

In analytical settings, several other phytosterols and related compounds can be used as internal standards or for method development and validation. The choice of an alternative standard depends on the specific analytical method and the matrix being analyzed.

Alternative StandardApplication
Cholestanol Internal standard for GC-based analysis of plant stanols.[1]
5α-Cholestane Internal standard for GC-FID analysis of phytosterols.[1]
β-Sitosterol Often analyzed alongside this compound; its reference material can be used for method development.[1]
Stigmasterol Another common phytosterol used in multi-component analysis methods.[1]

Experimental Protocols

Accurate quantification of this compound relies on robust and validated experimental protocols. Below is a detailed methodology for the analysis of phytosterols, including this compound, in a given matrix using gas chromatography with flame ionization detection (GC-FID), a commonly employed technique.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This method is adapted from established protocols for the analysis of phytosterols in dietary supplements and food matrices.[1][2]

1. Principle:

Test samples undergo saponification at a high temperature using an ethanolic potassium hydroxide (KOH) solution. The unsaponifiable fraction, which contains the phytosterols, is then extracted with a non-polar solvent like toluene. Subsequently, the phytosterols are derivatized to form trimethylsilyl (TMS) ethers, which are more volatile and suitable for gas chromatography. The derivatized phytosterols are then quantified by GC-FID.[1][2]

2. Reagents and Materials:

  • Ethanolic KOH solution: For saponification.

  • Toluene: For extraction.

  • Derivatizing agent (e.g., BSTFA + 1% TMCS): To create TMS ethers.

  • Internal Standard (e.g., 5α-cholestane): For quantification.

  • This compound Certified Reference Material: For calibration.

  • Nitrogen gas: For evaporating solvents.

  • Gas Chromatograph with FID: For analysis.

3. Sample Preparation Workflow:

cluster_prep Sample Preparation cluster_analysis Analysis Saponification Saponification with Ethanolic KOH Extraction Extraction with Toluene Saponification->Extraction Isolates unsaponifiables Derivatization Derivatization to TMS ethers Extraction->Derivatization Prepares for GC GC_FID GC-FID Quantification Derivatization->GC_FID Inject into GC

Workflow for this compound Analysis

4. Detailed Procedure:

  • Saponification: Weigh the sample into a flask and add the ethanolic KOH solution. Reflux the mixture to saponify the lipids and release the phytosterols.

  • Extraction: After cooling, extract the unsaponifiable fraction containing the phytosterols with toluene.

  • Derivatization: Evaporate the toluene extract to dryness under a stream of nitrogen. Add the derivatizing agent to the residue and heat to form the TMS ethers of the phytosterols.

  • GC-FID Analysis: Inject the derivatized sample into the gas chromatograph. Use a suitable capillary column for separation. The flame ionization detector will generate a signal proportional to the amount of each phytosterol.

  • Quantification: Prepare a calibration curve using the this compound CRM. Use the internal standard to correct for variations in sample preparation and injection. Calculate the concentration of this compound in the original sample based on the calibration curve.

Signaling Pathways Involving this compound

This compound, along with other phytosterols, plays a role in various biological pathways. One of the key pathways where this compound is an initial substrate is the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate plant growth and development.

Brassinosteroid Biosynthesis Pathway

The conversion of campesterol to this compound is the initial committed step in the brassinosteroid biosynthetic pathway.[3] This pathway involves a series of enzymatic reactions that modify the sterol structure to produce the active brassinosteroid hormones.

Campesterol Campesterol Intermediates Intermediate Steps (Oxidation, Reduction, Hydroxylation) Campesterol->Intermediates Multiple Enzymes This compound This compound Intermediates->this compound Steroid 5α-reductase Brassinosteroids Brassinosteroids This compound->Brassinosteroids Further enzymatic modifications

Brassinosteroid Biosynthesis from Campesterol

In human physiology, the primary mechanism of action for this compound's cholesterol-lowering effect is through the inhibition of intestinal cholesterol absorption.[4] Phytosterols, including this compound, have a similar structure to cholesterol and compete with it for incorporation into micelles in the gut, thereby reducing the amount of cholesterol that is absorbed into the bloodstream.[4]

References

A Head-to-Head Comparison of Campestanol and Ezetimibe in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cholesterol-lowering therapies, both campestanol, a naturally occurring plant stanol, and ezetimibe, a synthetic drug, have emerged as effective agents that target the absorption of cholesterol in the intestine. While they share a common goal, their mechanisms of action, efficacy, and molecular interactions differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development efforts in the field of lipid management.

Mechanism of Action: A Tale of Two Targets

Ezetimibe exerts its effect through a highly specific mechanism, directly targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][2][3] This transmembrane protein is crucial for the uptake of cholesterol from the intestinal lumen into enterocytes.[4][5] Ezetimibe binds to NPC1L1, preventing the internalization of the NPC1L1/cholesterol complex, thereby inhibiting the absorption of both dietary and biliary cholesterol.[1][3] This leads to a reduction in cholesterol delivery to the liver, an upregulation of LDL receptors, and a subsequent decrease in circulating LDL cholesterol levels.[6][7]

This compound , on the other hand, operates through a more competitive and physical mechanism. As a phytosterol structurally similar to cholesterol, it competes with cholesterol for incorporation into micelles in the intestinal lumen.[8][9][10][11] By displacing cholesterol from these mixed micelles, this compound reduces the amount of cholesterol that is available for absorption by the enterocytes.[8][9][10][11] While it is understood that plant sterols can also interact with intestinal transporters, the primary mode of action is considered to be the interference with micellar cholesterol solubilization.[8][9][10][11]

Quantitative Comparison of Cholesterol-Lowering Efficacy

The following tables summarize the quantitative data from various studies on the cholesterol-lowering effects of this compound (as part of plant stanol mixtures) and ezetimibe.

Table 1: LDL Cholesterol Reduction

CompoundDosageStudy PopulationMean LDL-C Reduction (%)Citation(s)
Ezetimibe 10 mg/dayPrimary Hypercholesterolemia17% - 19% (monotherapy)[12][13]
10 mg/dayPrimary Hypercholesterolemia (added to statin)Additional 21% - 25.8%[12][13][14]
10 mg/dayFamilial Hypercholesterolemia (added to simvastatin)Additional 16.5%[15]
Plant Stanols (including this compound) 1.5 - 2.4 g/day Hypercholesterolemia7% - 10%[16][17]
3.0 g/day Hypercholesterolemia~14.7%[18]
9 - 10 g/day Hypercholesterolemiaup to 18%[16][17]
2.0 g/day Mild Hypercholesterolemia4.7%[19]
2.0 g/day Hypercholesterolemia7.6% - 9.0%[20]

Table 2: Cholesterol Absorption Inhibition

CompoundDosageMethodMean Cholesterol Absorption Reduction (%)Citation(s)
Ezetimibe 10 mg/dayIsotopic tracers54%[16]
Plant Stanols (including this compound) Not specifiedNot specified40% (campesterol) and 50% (sitosterol) reduction in serum levels[16]
1.25 g/day (this compound) + 1.75 g/day (Sitostanol)Dual-isotope ratio method3% to 0.3% of dietary intake (for this compound)[21]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided in DOT language.

Signaling Pathways

Cholesterol_Absorption_Pathways cluster_enterocyte Enterocyte cholesterol_micelle Cholesterol in Micelle NPC1L1 NPC1L1 Transporter cholesterol_micelle->NPC1L1 Uptake campestanol_micelle This compound in Micelle campestanol_micelle->cholesterol_micelle cholesterol_int Intracellular Cholesterol NPC1L1->cholesterol_int Internalization ezetimibe Ezetimibe ezetimibe->NPC1L1 Inhibits

Caption: Mechanisms of cholesterol absorption inhibition.

The diagram illustrates the distinct inhibitory mechanisms of ezetimibe and this compound. Ezetimibe directly blocks the NPC1L1 transporter on the enterocyte surface, preventing cholesterol uptake. In contrast, this compound competes with cholesterol for incorporation into micelles within the intestinal lumen, thereby reducing the amount of cholesterol available for absorption.

Experimental Workflow: Clinical Trial for Cholesterol-Lowering Agents

Clinical_Trial_Workflow start Patient Screening (Hypercholesterolemia) washout Washout Period (Discontinue other lipid- lowering medications) start->washout randomization Randomization washout->randomization group_A Group A: This compound Treatment randomization->group_A group_B Group B: Ezetimibe Treatment randomization->group_B group_C Group C: Placebo Control randomization->group_C treatment Treatment Period (e.g., 4-12 weeks) group_A->treatment group_B->treatment group_C->treatment blood_sampling Blood Sampling (Baseline, Midpoint, Endpoint) treatment->blood_sampling analysis Lipid Profile Analysis (LDL-C, Total Cholesterol, Sterol Levels via GLC) blood_sampling->analysis data_analysis Statistical Analysis (Comparison of % change from baseline) analysis->data_analysis

Caption: Generalized clinical trial workflow.

This diagram outlines a typical randomized, placebo-controlled clinical trial design used to evaluate the efficacy of cholesterol-lowering agents like this compound and ezetimibe. Key steps include patient screening, a washout period, randomization into treatment and control groups, a defined treatment period, and subsequent analysis of lipid profiles.

Detailed Experimental Protocols

Quantification of Serum Sterols (Gas-Liquid Chromatography - GLC)

A common method for quantifying serum cholesterol and plant sterols involves Gas-Liquid Chromatography (GLC).

  • Sample Preparation: Serum samples are saponified with ethanolic potassium hydroxide to hydrolyze sterol esters.

  • Extraction: The non-saponifiable fraction, containing free sterols, is extracted using a non-polar solvent like hexane.

  • Derivatization: The extracted sterols are converted to more volatile trimethylsilyl (TMS) ethers to improve their chromatographic properties.

  • GLC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar stationary phase).

  • Detection and Quantification: A flame ionization detector (FID) is typically used for detection. The peak areas of cholesterol and plant sterols are compared to that of an internal standard (e.g., epicoprostanol) to determine their concentrations.

Measurement of Cholesterol Absorption (Dual-Isotope Ratio Method)

This method allows for the direct measurement of fractional cholesterol absorption.

  • Isotope Administration: Subjects are given a simultaneous oral dose of one cholesterol isotope (e.g., ¹⁴C-cholesterol) and an intravenous dose of another (e.g., ³H-cholesterol).

  • Blood Sampling: Blood samples are collected at various time points over a period of several days.

  • Isotope Measurement: The plasma is analyzed for the concentrations of both isotopes using liquid scintillation counting.

  • Calculation: The ratio of the oral to intravenous isotope concentrations in the plasma over time is used to calculate the fractional absorption of dietary cholesterol.

Conclusion

Both this compound and ezetimibe are effective in lowering LDL cholesterol by inhibiting its absorption, albeit through different mechanisms. Ezetimibe offers a targeted pharmacological approach with a consistent and significant reduction in LDL-C. This compound, as a key component of plant stanol mixtures, provides a dietary intervention with a dose-dependent effect on cholesterol levels. The choice between these agents, or their potential combination, depends on the desired level of LDL-C reduction, patient characteristics, and the overall therapeutic strategy. The distinct mechanisms of action suggest that a combination therapy could offer synergistic effects, a concept supported by some clinical data.[22] Further head-to-head trials of this compound monotherapy versus ezetimibe are warranted to provide a more direct comparison and to fully elucidate their respective roles in the management of hypercholesterolemia.

References

Comparative Guide to the Structure-Activity Relationship of Campestanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationships (SAR) of campestanol derivatives, focusing on their potential anticancer, anti-inflammatory, and neuroprotective activities. Due to the limited number of studies on a systematic series of this compound derivatives, this guide draws comparisons from the broader class of phytosterols and phytostanols to infer potential SAR principles for this compound.

Overview of Biological Activities

This compound, a saturated phytostanol, and its derivatives are being investigated for a range of therapeutic applications. The core steroid structure and its various modifications are key determinants of their biological effects. The primary areas of investigation include their potential to combat cancer, reduce inflammation, and protect neuronal cells.

Comparative Analysis of Anticancer Activity

The anticancer activity of phytosterols and their derivatives is a significant area of research. Modifications to the steroid nucleus and side chain can influence their cytotoxic effects on various cancer cell lines.

Quantitative Data on Cytotoxicity of Phytosterol Derivatives

While specific data for a wide range of this compound derivatives is scarce, studies on other phytosterols provide valuable insights into how structural changes can impact anticancer activity. The following table summarizes the cytotoxicity of various phytosterol derivatives against different cancer cell lines.

CompoundStructureCell LineIC50 (µM)Reference
β-Sitosterol HL-60> 50[1]
SMMC-7721> 50[1]
Stigmast-4-en-3-one HL-6010.10[1]
SMMC-772115.21[1]
Stigmast-4-en-3,6-dione HL-6011.23[1]
SMMC-772119.34[1]
(22E)-Stigmasta-4,22-dien-3-one HL-6025.32[1]
SMMC-772130.11[1]
7α-Hydroxysitosterol HL-6015.67[1]
SMMC-772122.43[1]
7β-Hydroxysitosterol HL-6018.98[1]
SMMC-772125.12[1]
5α,6β,7α-Trihydroxysitosterol HL-60> 50[1]
SMMC-7721> 50[1]
7α-Acetoxysitosterol HL-60> 50[1]
SMMC-7721> 50[1]

Inferred Structure-Activity Relationship for Anticancer Activity:

Based on the data from related phytosterols, several SAR principles can be proposed for this compound derivatives:

  • Oxidation of the A-ring: The presence of a keto group at C-3 and an enone system in the A-ring (as seen in stigmast-4-en-3-one and stigmast-4-en-3,6-dione) appears to enhance cytotoxic activity compared to the parent sterol with a 3β-hydroxyl group.

  • Hydroxylation of the B-ring: Introduction of hydroxyl groups at C-7 (7α- and 7β-hydroxysitosterol) confers moderate cytotoxicity. However, further hydroxylation (e.g., trihydroxysitosterol) or acetylation of the hydroxyl group may reduce or abolish the activity.

  • Side Chain Unsaturation: The presence of a double bond in the side chain at C-22 does not seem to be a critical determinant of cytotoxicity, as both saturated and unsaturated analogs show activity.

Signaling Pathway for Phytosterol-Induced Apoptosis

Phytosterols, including this compound, are thought to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the activation of caspases, which are central to the execution of apoptosis.

apoptosis_pathway Phytosterol This compound Derivative CellMembrane Cancer Cell Membrane Phytosterol->CellMembrane Bax Bax Phytosterol->Bax Upregulation Bcl2 Bcl-2 Phytosterol->Bcl2 Downregulation FasR Fas Receptor CellMembrane->FasR Upregulation Caspase8 Caspase-8 FasR->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Pore formation Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred signaling pathway for this compound derivative-induced apoptosis in cancer cells.

Comparative Analysis of Anti-inflammatory Activity

Campesterol ester derivatives have demonstrated significant anti-inflammatory properties.[1][2] The structural features of these molecules play a crucial role in their ability to modulate inflammatory pathways.

Quantitative Data on Anti-inflammatory Activity
CompoundModelDosageEffectReference
Campesterol Ester Derivatives (CED) CFA-induced arthritis in rats50 mg/kgSignificant anti-inflammatory effects[1][2]
Campesterol Ester Derivatives (CED) CFA-induced arthritis in rats100 mg/kgSignificant reduction in pannus formation and bone erosion[1][2]

Inferred Structure-Activity Relationship for Anti-inflammatory Activity:

  • Esterification at C-3: The esterification of the 3β-hydroxyl group of campesterol is a key modification for enhancing anti-inflammatory activity. The nature of the ester group (e.g., chain length, branching) is likely to influence potency and bioavailability, though specific comparative studies are needed.

  • Saturation of the B-ring: As this compound is the saturated counterpart of campesterol, it is hypothesized that the absence of the Δ5 double bond does not diminish, and may potentially enhance, anti-inflammatory activity by increasing metabolic stability.

Signaling Pathway for Anti-inflammatory Action

The anti-inflammatory effects of campesterol derivatives are mediated through the downregulation of pro-inflammatory signaling pathways, primarily the NF-κB pathway.[1][2]

anti_inflammatory_pathway CampestanolDerivative This compound Derivative IKK IKK CampestanolDerivative->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatoryGenes Gene Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation

Caption: Inferred anti-inflammatory signaling pathway of this compound derivatives.

Comparative Analysis of Neuroprotective Activity

The neuroprotective potential of phytosterols is an emerging area of research. Structural modifications may influence their ability to protect neurons from oxidative stress and other insults.

Quantitative Data on Neuroprotective Activity

While direct comparative data for a series of this compound derivatives is limited, studies on related sterols provide insights into potential neuroprotective effects.

CompoundModelEffectReference
Sarsasapogenin Derivative 5h H₂O₂-induced damage in SH-SY5Y cellsOptimal neuroprotective activity (102.2% protection)[3]
Kaempferol In vitro and in vivo models of neurodegenerationPrevents deposition of amyloid fibrils, inhibits microglia activation[4]
Ferulic acid derivative 13b SH-SY5Y cells with H₂O₂-induced toxicityAttenuated and reversed toxicity[5]

Inferred Structure-Activity Relationship for Neuroprotective Activity:

  • Substitutions on the Steroid Skeleton: The introduction of specific functional groups, such as amino acid methyl esters at C-26 of sarsasapogenin, has been shown to significantly enhance neuroprotective activity.[3] This suggests that similar modifications to the this compound side chain could be a promising strategy.

  • Aromatic Moieties: The presence of phenolic and aromatic structures, as seen in kaempferol and ferulic acid derivatives, is strongly associated with neuroprotective effects, often linked to their antioxidant properties.[4][5] Conjugating such moieties to the this compound skeleton could be a viable approach to develop novel neuroprotective agents.

Experimental Workflow for In Vitro Neuroprotection Assay

A common method to assess neuroprotective effects is to use a neuronal cell line, such as SH-SY5Y, and induce damage with an agent like hydrogen peroxide (H₂O₂).

neuroprotection_workflow Start Start: SH-SY5Y Cell Culture Pretreatment Pre-treatment with This compound Derivative Start->Pretreatment Induction Induction of Oxidative Stress (e.g., with H₂O₂) Pretreatment->Induction Incubation Incubation Induction->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT Assay) Incubation->ViabilityAssay DataAnalysis Data Analysis: Compare viability with and without derivative ViabilityAssay->DataAnalysis End End: Determine Neuroprotective Effect DataAnalysis->End

Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound derivatives.

Detailed Experimental Protocols

Cytotoxicity and Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove unbound TCA. Air dry the plates.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.

Anti-inflammatory Assay

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone). Incubate for 24 hours.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate. Add an equal volume of the Griess reagent to each well.

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from oxidative damage.

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to differentiate if required (e.g., using retinoic acid).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined duration (e.g., 24 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using the MTT or SRB assay as described above.

  • Data Analysis: Compare the viability of cells pre-treated with the this compound derivatives to those treated with H₂O₂ alone to determine the neuroprotective effect.

Conclusion

The structural modification of this compound presents a promising avenue for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and neuroprotective properties. While direct and comprehensive SAR studies on a wide array of this compound derivatives are currently limited, the available data from related phytosterols and phytostanols suggest that modifications to the A and B rings, as well as the side chain, can significantly impact biological activity. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a more definitive structure-activity relationship and to identify lead compounds for further preclinical and clinical development.

References

A Comparative Guide to the Accuracy and Precision of Campestanol Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of campestanol is critical for various applications, from clinical studies to quality control in functional foods. This guide provides a comparative overview of the most common analytical methods for this compound, focusing on their performance with supporting experimental data.

Quantitative Performance of Analytical Methods for this compound

The selection of an analytical method for this compound quantification hinges on the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the accuracy and precision of commonly employed techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical MethodMatrixAccuracy (Recovery %)Precision (Relative Standard Deviation, RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)
GC-FID Saw Palmetto98.5 - 105%[1]1.52 - 7.27%[1]-1.00 mg/100 g[1]
GC-FID Nuts and Seeds91.4 - 106.0%[2]Repeatability: <3%, Reproducibility: <4%[2]0.01–0.12 mg/100 g[2]0.04–0.40 mg/100 g[2]
GC-MS Human Serum92 - 115%[3][4]≤10%[3][4]7 pg/mL (for 7α-hydroxy-campesterol)[3][4]23 pg/mL (for 7α-hydroxy-campesterol)[3][4]
LC-MS/MS Dried Leaf Powder-Low RSD in repeatability and intermediate precision[5]1 ng/mL[5]10 ng/mL[5]
Fast Chromatography-MS/MS Canola Oil Deodorizer Distillate--0.005 µg/mL[6]0.05 µg/mL[6]
HPLC-DAD Artemisia apiacea90.03 - 104.91%[7]Intra-day: 0.41–2.85%, Inter-day: 0.91–2.93%[7]0.55–7.07 μg/mL[7]1.67–21.44 μg/mL[7]
HPLC-DAD Reynoutria sachalinensis91.66% - 103.31%[8]<2%[8]--
SFC-UV Edible Oils96.4 - 101.2%[9]1.7 - 3.8%[9]20–42 ng/mL[9]75–117 ng/mL[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized protocols for the key experiments cited.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis in Human Serum

This method is highly sensitive and specific, often involving an isotope dilution technique.

  • Sample Preparation (Saponification and Extraction):

    • Serum samples are spiked with a known amount of an isotopically labeled internal standard (e.g., deuterated this compound).

    • The samples undergo alkaline saponification at a high temperature using ethanolic potassium hydroxide to hydrolyze this compound esters.[1]

    • The unsaponifiable fraction, containing free this compound, is extracted with an organic solvent like toluene or hexane.[1][10]

  • Derivatization:

    • The extracted phytosterols are derivatized to their trimethylsilyl (TMS) ethers using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS).[1][11] This step increases the volatility and thermal stability of the analytes for GC analysis.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a non-polar or moderately polar column).[12]

    • The oven temperature is programmed to ramp up, allowing for the separation of different sterols based on their boiling points and interaction with the column's stationary phase.

    • The separated compounds are introduced into a mass spectrometer. Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound and its internal standard.[12]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

LC-MS/MS offers the advantage of analyzing this compound without the need for derivatization, simplifying sample preparation.

  • Sample Preparation (Saponification and Extraction):

    • Similar to the GC-MS protocol, samples are typically saponified with ethanolic potassium hydroxide to release free this compound.[13]

    • The unsaponifiable matter is then extracted using a solvent such as hexane.[13]

    • The extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is achieved on a C18 reversed-phase column using an isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile and methanol.[6][13]

    • The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[6]

    • Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.[5]

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for this compound analysis.

Campestanol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Sample (e.g., Serum, Food) Saponification Saponification (Alkaline Hydrolysis) Sample->Saponification Extraction Liquid-Liquid Extraction (e.g., Hexane) Saponification->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC Path LCMS LC-MS/MS Analysis Extraction->LCMS LC Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification

Caption: General workflow for this compound analysis.

Signaling_Pathway_Placeholder cluster_placeholder Illustrative Signaling Pathway (Placeholder) Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response Gene->Response

References

Comparative study of campestanol absorption in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the absorption dynamics of campestanol is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of this compound absorption in various animal models, supported by experimental data and detailed methodologies.

This compound, a saturated plant stanol, has garnered significant interest for its cholesterol-lowering effects. Its efficacy is intrinsically linked to its low absorption in the intestine. Animal models are indispensable tools for elucidating the mechanisms governing its absorption and metabolism. This comparison guide synthesizes findings from key studies to provide a clear perspective on how different animal models handle this compound absorption.

Quantitative Comparison of this compound Absorption

The intestinal absorption of this compound is consistently low across different animal species, though variations exist. The following table summarizes the quantitative data on this compound absorption from several key studies.

Animal ModelAbsorption Percentage (%)Key Findings & Conditions
Rats 1-2%Absorption was determined by measuring tissue and carcass levels of radioactively labeled this compound. Elimination was primarily through feces.[1][2]
Rabbits (New Zealand White) 11.6% (fasted), 0.3% (with dietary stanols)The plasma dual-isotope ratio method revealed that absorption is significantly influenced by the presence of other dietary sterols and stanols.[3]
Mice Not explicitly quantified but noted to be very lowStudies suggest that while plant stanols like this compound are taken up by enterocytes, they are efficiently effluxed back into the intestinal lumen.[4][5][6]
Humans 0.1% - 14.3% (healthy vs. sitosterolemic)In healthy subjects, absorption is very low (0.1%). However, in individuals with sitosterolemia, a rare genetic disorder, absorption is dramatically increased (14.3% in heterozygotes and up to 80% in homozygotes).[7]

Experimental Protocols

The methodologies employed to quantify this compound absorption are critical for interpreting the data. Below are detailed protocols from the cited studies.

Radiolabeling and Tissue Distribution Studies in Rats

This method involves administering radioactively labeled this compound to rats to trace its fate within the body.

  • Animal Model: Male and female rats.[2]

  • Test Substance: ³H-labeled this compound dissolved in sunflower seed oil.[1][2]

  • Administration: A single dose administered by oral gavage.[1][2]

  • Sample Collection: Urine and feces were collected for up to 96 hours post-dosing.[1][2]

  • Analysis: At the end of the collection period, animals were sacrificed, and tissues, along with the carcass remains, were assayed for the presence of the radiolabel to determine the extent of absorption and tissue distribution.[1][2]

Plasma Dual-Isotope Ratio Method in Rabbits

This technique allows for a more direct measurement of intestinal absorption by using two different isotopes of this compound.

  • Animal Model: New Zealand White rabbits.[3]

  • Test Substances:

    • Oral dose: [¹⁴C]-labeled this compound.[3]

    • Intravenous dose: [³H]-labeled this compound.[3]

  • Administration: The oral and intravenous doses were administered simultaneously.[3]

  • Sample Collection: Blood samples were collected at various time points.

  • Analysis: The ratio of the two isotopes in the plasma is used to calculate the percentage of the orally administered this compound that was absorbed into the bloodstream. Mathematical analysis of the specific activity versus time decay curves is also performed.[3]

Intestinal Uptake Studies in Mice

These studies focus on the initial uptake and subsequent efflux of sterols and stanols in the intestine.

  • Animal Model: Male mice.[5]

  • Test Substance: A single oral dose of deuterated this compound.[4]

  • Administration: The deuterated this compound was administered by stomach tube.[4]

  • Sample Collection: The proximal small intestine, serum, and bile were collected at different time points after administration.[4]

  • Analysis: The concentration of deuterated this compound in the collected samples was measured to assess its uptake and subsequent distribution.[4]

Visualizing Experimental Workflows and Influencing Factors

To better illustrate the processes involved in studying this compound absorption, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Rat, Rabbit, Mouse) OralDose Oral Administration (Gavage/Diet) AnimalModel->OralDose Labeledthis compound Prepare Labeled this compound (e.g., ³H, ¹⁴C, Deuterated) Labeledthis compound->OralDose IVDose Intravenous Administration (for Dual-Isotope Method) Labeledthis compound->IVDose Blood Blood Samples OralDose->Blood FecesUrine Feces & Urine OralDose->FecesUrine Tissues Tissues & Organs OralDose->Tissues IVDose->Blood Quantification Quantify Labeled this compound (e.g., Scintillation Counting, GC-MS) Blood->Quantification FecesUrine->Quantification Tissues->Quantification CalcAbsorption Calculate Absorption % Quantification->CalcAbsorption

Caption: Generalized experimental workflow for studying this compound absorption in animal models.

FactorsInfluencingAbsorption cluster_factors Influencing Factors CampestanolAbsorption This compound Absorption AnimalModel Animal Model (e.g., Rat, Rabbit, Mouse) AnimalModel->CampestanolAbsorption determines baseline Diet Dietary Composition (Presence of other sterols/stanols) Diet->CampestanolAbsorption competes with Genetics Genetic Factors (e.g., Sitosterolemia) Genetics->CampestanolAbsorption can dramatically alter Dose Dosage of this compound Dose->CampestanolAbsorption may influence

Caption: Factors influencing the intestinal absorption of this compound.

Signaling Pathways and Molecular Mechanisms

The differential absorption of this compound compared to cholesterol is largely attributed to the activity of specific intestinal transporters. While cholesterol is readily absorbed, this compound and other plant sterols are actively effluxed back into the intestinal lumen.

The key players in this process are the ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8 . These transporters form a heterodimer in the apical membrane of enterocytes and are responsible for pumping plant sterols and stanols out of the cell. In sitosterolemia, mutations in the genes encoding ABCG5 or ABCG8 lead to their dysfunction, resulting in the hyperabsorption of plant sterols.[4][5]

The initial uptake of sterols from the intestinal lumen into the enterocyte is facilitated by the Niemann-Pick C1-Like 1 (NPC1L1) protein. While NPC1L1 is crucial for cholesterol absorption, its role in the uptake of plant stanols is less pronounced, and the subsequent efficient efflux by ABCG5/G8 ensures low net absorption.[8]

SterolTransportPathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Micelle Mixed Micelle (Cholesterol, this compound) NPC1L1 NPC1L1 Micelle->NPC1L1 Uptake ABCG5G8 ABCG5/G8 NPC1L1->ABCG5G8 Intracellular Transport ToCirculation Absorption NPC1L1->ToCirculation Net Absorption of Cholesterol ABCG5G8->Micelle Efflux of this compound

Caption: Simplified signaling pathway of sterol transport in an enterocyte.

References

Safety Operating Guide

Proper Disposal of Campestanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Campestanol is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates potential environmental and health risks but also ensures a safe operational environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in handling and disposing of it safely. Below is a summary of its key characteristics.

PropertyValue
Chemical Formula C₂₈H₅₀O[1][2][3]
Molecular Weight 402.7 g/mol [1][2][3]
Appearance Solid[2]
Solubility Slightly soluble in Chloroform[2][4]
Storage Temperature Store at -20°C[4]

Step-by-Step Disposal Procedure for this compound

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

2. Waste Identification and Segregation:

  • This compound waste should be treated as hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines. Incompatible wastes should be kept separate to avoid dangerous reactions.[5][6]

3. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof container that is compatible with solid chemical waste. The container should have a secure screw-on cap.[7]

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The approximate quantity of waste

    • The date the waste was first added to the container

    • Your name, laboratory, and contact information

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area within your laboratory.

  • Ensure the storage area is away from general laboratory traffic and sources of ignition.

  • Secondary containment, such as a larger, chemically resistant tray or bin, is recommended to contain any potential spills.[7]

5. Disposal Request and Collection:

  • Once the waste container is full or you no longer need to dispose of this compound, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out an online form or a physical tag.[8]

  • Do not dispose of this compound in the regular trash or pour it down the drain.[8]

6. Empty Container Disposal:

  • An empty container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[9][10]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[10]

  • Once properly decontaminated, the empty container can be disposed of in the regular trash or recycled, depending on your institution's policies. Be sure to deface or remove the original label.[9][10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

CampestanolDisposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_empty Is the Container Empty? ppe->is_empty collect_waste Collect Solid Waste in a Labeled, Compatible Container is_empty->collect_waste No triple_rinse Triple-Rinse Container with Suitable Solvent is_empty->triple_rinse Yes store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste request_pickup Contact EHS for Waste Pickup store_waste->request_pickup end End request_pickup->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash triple_rinse->dispose_container collect_rinsate->request_pickup dispose_container->end

Caption: A workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Campestanol
Reactant of Route 2
Campestanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。